7-(Bromomethyl)quinoline
Description
BenchChem offers high-quality 7-(Bromomethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Bromomethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDJYELCKVSSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CBr)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556833 | |
| Record name | 7-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769100-08-5 | |
| Record name | 7-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility and Stability Profile of 7-(Bromomethyl)quinoline: A Technical Guide
Executive Summary & Chemical Identity
7-(Bromomethyl)quinoline (CAS: 769100-08-5 / 52622-49-4 for generic/salt forms) is a specialized heterocyclic building block and derivatizing agent.[1][2] Structurally, it consists of a quinoline scaffold substituted at the 7-position with a bromomethyl group (–CH₂Br).[1][2][3]
This compound behaves as a benzylic bromide analog .[1] Its utility in drug development and fluorescent labeling stems from its high reactivity toward nucleophiles (carboxylates, amines, thiols).[2] However, this same reactivity dictates a fragility profile characterized by susceptibility to hydrolysis, photolytic cleavage, and intermolecular self-alkylation.[2]
Key Technical Parameters:
-
Molecular Formula: C₁₀H₈BrN
-
Functional Classification: Alkylating agent (Benzylic halide), Weak base (Quinoline N).[1][2]
Physicochemical Profile & Solubility
The solubility of 7-(Bromomethyl)quinoline is governed by the competition between its lipophilic aromatic core and the ionizable quinoline nitrogen.[1][2]
Solubility Data Matrix
The following table summarizes the solubility profile based on the compound's polarity and ionization state.
| Solvent System | Solubility Rating | Mechanism/Notes |
| Dichloromethane (DCM) | High (>100 mg/mL) | Primary solvent for synthesis/handling.[1][2] Non-reactive. |
| Chloroform (CDCl₃) | High | Excellent for NMR; avoid if acidic impurities (HCl) are present.[1][2] |
| DMF / DMSO | High | Good solubility, but high risk of degradation (see Stability).[1][2] |
| Acetonitrile (MeCN) | Moderate-High | Preferred solvent for nucleophilic substitution reactions.[1][2] |
| Water (Neutral pH 7) | Insoluble (<0.1 mg/mL) | Lipophilic character dominates.[1][2] |
| Water (Acidic pH < 3) | Soluble | Protonation of Quinoline N (forming Quinolinium cation).[1][2] |
| Alcohols (MeOH, EtOH) | Moderate | Avoid for storage. Rapid solvolysis (ether formation).[1][2] |
Critical Solubility Insights
-
pH Dependence: In neutral aqueous environments, the molecule is uncharged and precipitates.[2] Solubility is only achieved by converting the compound to its hydrochloride or hydrobromide salt (pH < 4).[1][2]
-
Solvent Incompatibility: While soluble in alcohols (methanol/ethanol), these solvents act as nucleophiles.[2] Dissolving 7-(Bromomethyl)quinoline in methanol will lead to the formation of 7-(methoxymethyl)quinoline within hours at room temperature.[1][2]
Stability & Reactivity Mechanisms
The stability profile of 7-(Bromomethyl)quinoline is defined by three primary degradation pathways. Understanding these is essential for accurate experimental design.
Hydrolysis (The "Moisture" Threat)
The benzylic carbon is highly electrophilic.[1][2] In the presence of water, it undergoes nucleophilic substitution (SN1/SN2 hybrid mechanism) to form 7-(Hydroxymethyl)quinoline and Hydrogen Bromide (HBr).[1][2]
-
Kinetics: Hydrolysis is accelerated by heat and acidic conditions (autocatalytic, as HBr is produced).[2]
-
Visual Indicator: The material turns from an off-white powder to a sticky yellow/orange solid due to HBr salt formation and hygroscopicity.[1]
Intermolecular Self-Alkylation (The "Concentration" Threat)
Unlike the 8-isomer, where the peri-position steric hindrance protects the nitrogen, the 7-isomer has an exposed nitrogen atom.[1][2]
-
Mechanism: The nucleophilic nitrogen of one molecule attacks the electrophilic benzylic carbon of another.[1]
-
Result: Formation of insoluble quaternary ammonium oligomers/polymers.[1]
-
Risk Factor: Highest in concentrated solutions (>100 mM) or when the free base is stored as a neat oil/solid at room temperature.[1][2]
Photolysis (The "Light" Threat)
Benzylic halides are prone to homolytic bond cleavage under UV/visible light, generating reactive radical species.[1][2]
-
Degradation Product: Dimerization products (1,2-bis(quinolin-7-yl)ethane) or oxidation to aldehydes.[1][2]
Degradation Pathway Diagram
The following diagram illustrates the competing degradation pathways.
Figure 1: Primary degradation pathways including hydrolysis, self-alkylation, and photolysis.[2]
Handling & Storage Protocols
To maintain purity >95% over long durations, strict adherence to the following protocols is required.
Storage Conditions
-
Temperature: Store at -20°C . Thermal energy significantly increases the rate of self-alkylation.[1]
-
Atmosphere: Store under Argon or Nitrogen .[1] Moisture exclusion is critical to prevent hydrolysis.
-
Container: Amber glass vials with Teflon-lined caps. (Prevents photolysis and solvent leaching).[1]
-
Form: If possible, store as the Hydrobromide salt . Protonating the nitrogen shuts down the self-alkylation pathway by removing the nucleophile.[1]
Handling "Best Practices"
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.
-
Solvent Choice: Prepare solutions immediately before use. Use Anhydrous DCM or Anhydrous Acetonitrile .[1]
-
Avoid DMSO for Storage: While soluble, DMSO is hygroscopic and can act as an oxidant (Swern-type oxidation of the halide) over long periods.[1][2]
Experimental Methodologies
Protocol: Quantitative Solubility & Stability Assessment
Use this workflow to validate the compound's integrity before using it in critical assays.[1]
Reagents: Anhydrous Acetonitrile (MeCN), HPLC-grade Water, Internal Standard (e.g., Naphthalene).[2]
Step-by-Step Workflow:
-
Preparation: Dissolve ~1 mg of 7-(Bromomethyl)quinoline in 1 mL of Anhydrous MeCN.
-
Baseline Check (T=0): Inject immediately into HPLC (C18 column, MeCN/H₂O gradient with 0.1% Formic Acid).
-
Note: The benzylic bromide is reactive; ensure the run time is short or the autosampler is cooled to 4°C.[1]
-
-
Stress Test (Hydrolysis):
-
Purity Calculation:
[1][2]
Workflow Diagram: Stability Testing
Figure 2: Decision tree for assessing reagent quality prior to synthesis or biological assay.
References
-
PubChem. (2024).[1] 8-(Bromomethyl)quinoline Compound Summary. National Library of Medicine. [Link](Note: Used as structural analog reference for physicochemical properties).
-
Ökten, S., et al. (2016).[1][2][6] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.[2] [Link](Authoritative source on quinoline bromination regioselectivity and stability).
-
Khan Academy. (2024).[1] Reactions at the benzylic position: Stability and Mechanism. [Link](Mechanistic grounding for benzylic halide reactivity).
Sources
- 1. 8-(Bromomethyl)quinoline | C10H8BrN | CID 346914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 7-(Bromomethyl)quinoline | 769100-08-5 [smolecule.com]
- 4. echemi.com [echemi.com]
- 5. 8-(Bromomethyl)quinoline = 96.5 GC 7496-46-0 [sigmaaldrich.com]
- 6. acgpubs.org [acgpubs.org]
Technical Guide: Biological Activity & Therapeutic Potential of Quinoline Derivatives
[1]
Version: 2.0 (2026 Update) Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads.
Executive Summary: The Privileged Scaffold
The quinoline ring system (benzo[b]pyridine) remains one of the most versatile "privileged scaffolds" in medicinal chemistry. Its planar, bicyclic heteroaromatic structure allows for diverse non-covalent interactions—ranging from
This guide moves beyond basic textbook definitions to explore the structure-activity relationships (SAR) driving modern drug design. We analyze how specific substitutions shift biological activity from antimalarial to antineoplastic or antibacterial profiles, supported by validated experimental protocols and mechanistic visualizations.
Structural Basis & SAR Analysis
The biological fate of a quinoline derivative is dictated by its substitution pattern. The core scaffold serves as a template where position-specific functionalization determines target affinity.
The Pharmacophore Map
The following diagram illustrates the critical substitution points on the quinoline nucleus and their associated biological outcomes.
Figure 1: Structure-Activity Relationship (SAR) map of the quinoline scaffold. Note how C-4 and C-7 modifications are pivotal for antimalarial efficacy, while C-6 and N-1 drive antibacterial potency.
Therapeutic Deep Dive
Antimalarial Activity: The Heme Target
Mechanism: The malaria parasite (Plasmodium falciparum) degrades hemoglobin in its acidic digestive vacuole, releasing toxic free heme (ferriprotoporphyrin IX).[1][2] To survive, the parasite polymerizes this heme into non-toxic hemozoin crystals.[3]
-
Action: 4-Aminoquinolines (e.g., Chloroquine) accumulate in the vacuole via pH trapping. They bind to free heme dimers, capping the polymer chain and preventing hemozoin formation. The accumulation of toxic heme lyses the parasite membranes.
-
Resistance: Mediated by the PfCRT transporter, which pumps the drug out of the vacuole.
-
Innovation: Ferroquine (a ferrocene-quinoline hybrid) overcomes resistance by leveraging the lipophilicity of the ferrocene moiety to bypass the efflux pump [1].
Oncology: Kinase & Tubulin Targeting
Mechanism:
-
Kinase Inhibition: Quinoline derivatives like Cabozantinib act as ATP-competitive inhibitors of Tyrosine Kinases (c-MET, VEGFR2). The nitrogen in the quinoline ring often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region [2].
-
Tubulin Polymerization: Certain 2-phenylquinoline derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in breast cancer lines (MCF-7, MDA-MB-231) [3].
Antibacterial: The Fluoroquinolones
Mechanism: Fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) stabilize the DNA-enzyme complex of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV. This creates double-strand breaks that are lethal to the bacteria.
-
Key Structural Feature: The C-6 fluorine atom improves cell wall penetration and gyrase affinity [4].
Mechanistic Workflows
The following diagram contrasts the distinct molecular pathways engaged by quinoline derivatives in eukaryotic (cancer) vs. prokaryotic/parasitic cells.
Figure 2: Dual mechanistic pathways. Pathway A highlights the physicochemical "pH trapping" essential for antimalarial activity. Pathway B illustrates the enzymatic inhibition critical for antibacterial effects.
Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed with self-validating control steps.
Protocol A: -Hematin Inhibition Assay (Antimalarial Screening)
Purpose: To quantify the ability of a quinoline derivative to inhibit the conversion of heme to hemozoin (synthetic
Reagents:
-
Hemin chloride (dissolved in DMSO).
-
Acetate buffer (0.2 M, pH 5.0).
-
Tween-20.
Workflow:
-
Preparation: Dissolve Hemin chloride in DMSO (10 mg/mL). Dilute with acetate buffer to mimic the acidic vacuole environment.
-
Incubation: Mix 100
L of Hemin solution with 100 L of the test quinoline compound (various concentrations) in a 96-well plate.-
Self-Validation Control: Include Chloroquine (positive control) and DMSO-only (negative control).
-
-
Initiation: Incubate at 37°C for 18–24 hours to allow polymerization.
-
Quantification: Add pyridine solution (20% v/v in HEPES) to dissolve unpolymerized heme. Polymerized
-hematin remains insoluble. -
Readout: Measure absorbance at 405 nm .
-
Logic: High absorbance indicates high levels of free heme (strong inhibition). Low absorbance indicates successful polymerization (inactive compound).
-
Protocol B: MTT Cytotoxicity Assay (Anticancer Screening)
Purpose: To determine the IC50 of quinoline derivatives against cancer cell lines (e.g., MCF-7, HeLa).
Workflow:
-
Seeding: Seed cells (
cells/well) in 96-well plates and incubate for 24h. -
Treatment: Add test compounds (serial dilutions). Incubate for 48h.
-
Self-Validation Control: Use Doxorubicin as a positive control standard.
-
-
MTT Addition: Add MTT reagent (5 mg/mL). Viable mitochondria reduce MTT (yellow) to Formazan (purple).
-
Solubilization: Dissolve Formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm .
-
Calculation:
Viability = .
-
Quantitative Data Summary
Table 1: Comparative Activity Profiles (IC50 Values)
Data aggregated from recent SAR studies [5][6].
| Compound Class | Target Organism/Cell | Key Substitution | IC50 / MIC | Status |
| Chloroquine | P. falciparum (3D7) | 4-amino, 7-chloro | ~20 nM | FDA Approved (Resistance Issues) |
| Ferroquine | P. falciparum (K1) | Ferrocene at C-4 | ~15 nM | Clinical Trials (Overcomes Resistance) |
| Cabozantinib | Renal Cell Carcinoma | 4-phenoxy, 6,7-dimethoxy | < 10 nM (Kinase) | FDA Approved |
| Ciprofloxacin | E. coli | 6-fluoro, 7-piperazinyl | 0.008 µg/mL | FDA Approved |
| Novel Hybrid (4c) | MCF-7 (Breast Cancer) | 2-chloro-8-ethyl | 1.2 µM | Preclinical (Tubulin Inhibitor) |
Future Outlook: Hybridization
The future of quinoline pharmacology lies in Molecular Hybridization . By fusing the quinoline scaffold with other pharmacophores (e.g., triazines, sulfonamides, or artemisinin), researchers are creating "dual-action" drugs that delay resistance.
-
Quinoline-Triazine Hybrids: Show enhanced inhibition of
-hematin formation compared to chloroquine alone [5]. -
Quinoline-Sulfonamides: Target carbonic anhydrase while retaining antimalarial properties [6].
References
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. [Link][4]
-
FDA-approved quinoline-based drugs. ResearchGate. [Link]
-
Exploring the antitumor potential of novel quinoline derivatives. RSC Advances. [Link]
-
List of Common Quinolones + Uses, Types & Side Effects. Drugs.com. [Link]
-
Quinoline conjugates for enhanced antimalarial activity. PMC - NIH. [Link]
-
Synthesis and biological evaluation of novel quinoline derivatives. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Theoretical Framework for Elucidating the Electronic Structure of 7-(Bromomethyl)quinoline: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
7-(Bromomethyl)quinoline is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmacologically significant molecules. A profound understanding of its electronic structure is paramount for predicting its chemical reactivity, metabolic stability, and potential interactions with biological targets. This technical guide outlines a comprehensive theoretical workflow for investigating the electronic properties of 7-(Bromomethyl)quinoline using quantum chemical calculations. We delve into the rationale behind selecting Density Functional Theory (DFT) as the primary computational method, detailing protocols for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the calculation of global reactivity descriptors. The expected outcomes are presented with clear interpretation guidelines, aiming to bridge theoretical calculations with practical applications in medicinal chemistry and drug discovery. This document serves as a self-contained protocol and a foundational reference for researchers embarking on the computational analysis of quinoline derivatives.
Introduction: The Significance of Quinoline Scaffolds
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[2][3] The versatility of the quinoline nucleus allows for structural modifications that can fine-tune its biological and chemical characteristics.[2][4] Among its many derivatives, 7-(Bromomethyl)quinoline stands out as a critical synthetic intermediate. The bromomethyl group at the 7-position is a highly reactive handle, enabling chemists to introduce a variety of functional groups and build more complex molecular architectures.
The chemical behavior of 7-(Bromomethyl)quinoline—its reactivity in nucleophilic substitution reactions, its stability, and its potential to interact with biological macromolecules—is fundamentally governed by its electronic structure. The distribution of electrons within the molecule dictates sites of electrophilicity and nucleophilicity, influences bond strengths, and determines the molecule's overall polarity. Therefore, a detailed theoretical investigation of its electronic properties is not merely an academic exercise; it provides predictive power that can accelerate the drug discovery process, reduce experimental costs, and guide the rational design of novel therapeutic agents.
This guide provides a robust computational framework for achieving this understanding. We will explore the application of Density Functional Theory (DFT) to model the electronic landscape of 7-(Bromomethyl)quinoline, offering both the "how" and the "why" behind each computational step.
Foundational Theoretical Concepts
A brief overview of the core theoretical concepts is essential for contextualizing the proposed workflow. Computational chemistry provides a powerful lens to examine molecules at the atomic level.
-
Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a molecule based on its electron density. This approach offers an excellent balance between computational cost and accuracy, making it ideal for studying organic molecules of pharmacological interest.[5][6] The choice of a specific functional, such as B3LYP, is critical as it approximates the exchange-correlation energy, a key component of the total energy calculation.[5][7]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO is the orbital from which an electron is most easily removed (acting as a nucleophile), while the LUMO is the orbital that most readily accepts an electron (acting as an electrophile). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[8] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visually intuitive way to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attack.
-
Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these quantum chemical parameters quantify various aspects of reactivity. Key descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These values allow for a quantitative comparison of reactivity between different molecules.
Proposed Computational Workflow for 7-(Bromomethyl)quinoline
This section details a step-by-step methodology for a comprehensive theoretical analysis. The workflow is designed to be a self-validating system, where the results from each step build upon the last to create a cohesive electronic picture of the molecule.
Caption: A flowchart of the proposed computational workflow for analyzing 7-(Bromomethyl)quinoline.
Experimental Protocol: Geometry Optimization
-
Structure Generation: Draw the 2D structure of 7-(Bromomethyl)quinoline in a molecular editor (e.g., GaussView 6.0) or generate a 3D structure from its SMILES string (C1=CC2=C(C=C1CBr)N=CC=C2).
-
Pre-optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
DFT Optimization:
-
Set up the calculation using a quantum chemistry software package (e.g., Gaussian 09).
-
Select the DFT method: B3LYP functional.
-
Select the basis set: 6-311+G(d,p). This basis set is robust, including diffuse functions (+) for describing anions and polarized functions (d,p) for accurately modeling bonding in non-symmetrical environments.[5]
-
Initiate the geometry optimization calculation. The algorithm will iteratively adjust the atomic coordinates to find the lowest energy conformation (a stationary point on the potential energy surface).
-
-
Frequency Analysis:
-
Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).
-
Validation: Confirm that the output shows zero imaginary frequencies. The absence of imaginary frequencies verifies that the optimized structure corresponds to a true energy minimum.
-
Experimental Protocol: Electronic Property Calculation
-
Single-Point Energy Calculation: Using the validated minimum-energy geometry, perform a single-point energy calculation at the same level of theory. This calculation generates the molecular orbitals and other electronic properties with high precision.
-
FMO Analysis:
-
Extract the energies of the HOMO and LUMO from the calculation output file.
-
Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = ELUMO - EHOMO.
-
Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution across the molecule.
-
-
MEP Mapping:
-
Generate the MEP surface from the calculation output.
-
Map the electrostatic potential onto the van der Waals surface of the molecule. Analyze the color-coded map to identify regions of negative potential (red/yellow), indicating nucleophilic character, and positive potential (blue), indicating electrophilic character.
-
-
Global Reactivity Descriptors Calculation:
-
Use the HOMO and LUMO energies to calculate the global reactivity descriptors according to the following equations:
-
Ionization Potential (IP) ≈ -EHOMO
-
Electron Affinity (EA) ≈ -ELUMO
-
Electronegativity (χ) = (IP + EA) / 2
-
Chemical Hardness (η) = (IP - EA) / 2
-
Chemical Softness (S) = 1 / (2η)
-
Electrophilicity Index (ω) = χ² / (2η)
-
-
Rationale for Method Selection: An Expert Perspective
The choice of computational methodology is not arbitrary; it is a deliberate decision based on a balance of accuracy, computational expense, and the specific questions being asked.
-
Why DFT/B3LYP? For organic molecules like quinoline derivatives, DFT methods have consistently demonstrated high accuracy in predicting geometries and electronic properties.[7] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly popular because it incorporates a portion of the exact Hartree-Fock exchange, which often corrects for the self-interaction error found in pure DFT functionals, leading to more reliable results for properties like band gaps.[5] Studies on various quinoline derivatives have successfully employed the B3LYP functional, establishing it as a trustworthy method for this class of compounds.[5]
-
Why the 6-311+G(d,p) Basis Set? The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set generally yields more accurate results. The 6-311G basis set is a triple-zeta basis set, providing a more accurate description of the valence electrons than smaller double-zeta sets. The addition of diffuse functions (+) is crucial for accurately describing the electron distribution far from the nuclei, which is important for molecules with heteroatoms and potential for weak interactions. The polarization functions (d,p) allow the orbitals to change shape and direction in the presence of other atoms, which is essential for correctly describing chemical bonds, especially in a molecule with a fused ring system and a bromine atom.[5]
Expected Outcomes and Data Interpretation
The computational workflow will yield a wealth of quantitative and qualitative data. This section outlines the expected results and their interpretation in the context of drug development.
Frontier Molecular Orbitals (FMOs)
The analysis will reveal the energy and spatial distribution of the HOMO and LUMO.
-
HOMO: It is anticipated that the HOMO will be primarily localized over the electron-rich quinoline ring system, particularly the benzene moiety. This indicates that the molecule is most likely to participate in electrophilic aromatic substitution reactions at these sites.
-
LUMO: The LUMO is expected to have significant contributions from the pyridine ring and, critically, the σ* anti-bonding orbital of the C-Br bond in the bromomethyl group. This low-lying anti-bonding orbital signifies that the carbon atom of the CH₂Br group is a primary electrophilic site, highly susceptible to nucleophilic attack—the fundamental basis for its utility as a synthetic intermediate.
-
Energy Gap (ΔE): A relatively small HOMO-LUMO gap would suggest high chemical reactivity, confirming the role of 7-(Bromomethyl)quinoline as a versatile reagent.[8]
Molecular Electrostatic Potential (MEP)
The MEP map will provide a visual confirmation of the electronic landscape.
-
Negative Potential (Red/Yellow): The most negative potential is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This region is a prime site for protonation or coordination with metal ions.
-
Positive Potential (Blue): A significant region of positive potential is anticipated around the hydrogen atoms of the CH₂Br group and adjacent to the bromine atom, reinforcing the electrophilic nature of the methyl carbon. This visual data is critical for understanding potential intermolecular interactions with amino acid residues in a protein's active site.
Quantitative Reactivity Data
The calculated global reactivity descriptors can be summarized for comparative analysis.
| Parameter | Symbol | Expected Value Range | Interpretation |
| HOMO Energy | EHOMO | -6.0 to -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | ELUMO | -0.5 to -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 4.0 to 6.0 eV | Correlates with chemical stability/reactivity |
| Chemical Hardness | η | 2.0 to 3.0 eV | Resistance to change in electron distribution |
| Electrophilicity Index | ω | 1.5 to 2.5 eV | A global measure of electrophilic character |
Note: These are estimated values based on similar quinoline derivatives. Actual calculated values will be specific to 7-(Bromomethyl)quinoline.
Applications in Drug Discovery and Development
The theoretical data derived from this workflow has direct, tangible applications for researchers in drug development:
-
Predicting Reactivity and Guiding Synthesis: The FMO and MEP analyses precisely identify the most reactive sites on the molecule. This knowledge allows medicinal chemists to predict the outcome of synthetic reactions, design more efficient synthetic routes to novel derivatives, and avoid unwanted side products. The pronounced electrophilicity of the bromomethyl carbon, confirmed by these calculations, validates its use in introducing the quinoline scaffold into larger molecules via nucleophilic substitution.
-
Structure-Activity Relationship (SAR) Studies: By calculating the electronic properties of a series of 7-substituted quinoline derivatives, researchers can build quantitative structure-activity relationship (QSAR) models.[9][10] These models can correlate specific electronic descriptors (like the HOMO-LUMO gap or partial atomic charges) with biological activity, enabling the in-silico screening and design of more potent compounds.
-
Understanding Drug-Target Interactions: The MEP map is crucial for understanding how a 7-(Bromomethyl)quinoline-derived ligand might interact with a biological target. Electron-rich regions on the ligand (like the quinoline nitrogen) can form hydrogen bonds with donor residues (e.g., Ser, Thr, Tyr), while the overall charge distribution influences its orientation within a binding pocket. This information is invaluable for molecular docking studies and the design of ligands with improved binding affinity.[11]
-
Assessing Metabolic Stability: The electronic structure can provide clues about potential sites of metabolic transformation. For instance, regions of high electron density identified by the HOMO distribution might be susceptible to oxidative metabolism by cytochrome P450 enzymes. This foresight can guide the design of analogues with improved metabolic stability.
Conclusion
The theoretical study of 7-(Bromomethyl)quinoline's electronic structure is a critical step towards harnessing its full potential in modern drug discovery. The computational workflow detailed in this guide, centered on Density Functional Theory, provides a reliable and insightful pathway to elucidate the molecule's reactivity, stability, and interaction potential. By integrating FMO analysis, MEP mapping, and the calculation of global reactivity descriptors, researchers can gain a predictive understanding that complements and guides experimental efforts. This synergy between theoretical chemistry and practical pharmacology is essential for accelerating the development of the next generation of quinoline-based therapeutics.
References
- Collis, G. E., Burrell, A. K., John, K. D., & Plieger, P. G. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry.
- Kaya, S., & Bilgici, M. (2024).
- Ahmad, M., et al. (2021). Molecular modelling of quinoline derivatives as telomerase inhibitors through 3D-QSAR, molecular dynamics simulation, and molecular docking techniques. Journal of Biomolecular Structure and Dynamics, 39(1), 1-15.
- Singh, A., & Kumar, P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.
- Al-Amiery, A. A., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. International Halal and Healthy Products and Services Journal.
- Çakmak, O., & Ökten, S. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- El-Faham, A., et al. (2025).
- Çakmak, O., & Ökten, S. (2023). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Avdović, E. H., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2614-S2626.
- Asiri, A. M., et al. (2021). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. Semantic Scholar.
- Patel, R. B., et al. (2024).
- Ibeji, C. U., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug.
- Joshi, B. D., et al. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline.
- Mishra, P. C., & Kumar, A. (2000). An ab initio study of electronic structure and spectra of 8-bromoguanine: a comparative study with guanine. Journal of Molecular Structure: THEOCHEM, 529(1-3), 133-146.
- Ökten, S., & Çakmak, O. (2017). Bromination of 8-substituted quinolines.
- El-Sayed, M. A., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
- Kumar, A., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences, 7(1), 1-14.
- Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
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Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 7-(Bromomethyl)quinoline
Introduction: The Quinoline Scaffold and the Versatility of 7-(Bromomethyl)quinoline
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2] The functionalization of the quinoline ring is a cornerstone of medicinal chemistry and drug development, enabling the fine-tuning of a molecule's physicochemical properties and biological targets.
7-(Bromomethyl)quinoline is a versatile reagent that serves as a key building block for introducing the quinolin-7-ylmethyl moiety into a diverse range of molecular architectures. The presence of a benzylic bromide provides a highly reactive site for nucleophilic substitution reactions. This reactivity allows for the facile formation of new carbon-heteroatom bonds, making it an invaluable tool for the synthesis of novel quinoline derivatives with potential therapeutic applications.
This application note provides a comprehensive guide to the nucleophilic substitution reactions of 7-(Bromomethyl)quinoline. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for the synthesis of a variety of quinoline-based compounds.
Mechanistic Principles: The SN2 Reaction at the Benzylic Position
The primary pathway for nucleophilic substitution on 7-(Bromomethyl)quinoline is the bimolecular nucleophilic substitution (SN2) mechanism.[3] In this concerted reaction, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, simultaneously displacing the bromide leaving group.[4]
Several factors contribute to the high reactivity of 7-(Bromomethyl)quinoline in SN2 reactions:
-
Primary Alkyl Halide: The carbon atom bearing the bromine is primary, which minimizes steric hindrance and favors the backside attack characteristic of the SN2 mechanism.[4]
-
Good Leaving Group: The bromide ion is a stable, weak base, making it an excellent leaving group.
-
Benzylic Position: The carbon-bromine bond is at a benzylic position, which stabilizes the transition state of the SN2 reaction through conjugation with the quinoline ring system.
The general workflow for these reactions can be visualized as follows:
Caption: General workflow for nucleophilic substitution of 7-(Bromomethyl)quinoline.
Protocols for Nucleophilic Substitution
The following protocols provide detailed, step-by-step methodologies for the reaction of 7-(Bromomethyl)quinoline with representative oxygen, nitrogen, and sulfur nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired product.
Protocol 1: Synthesis of 7-((Phenoxy)methyl)quinoline (Oxygen Nucleophile)
This protocol details a Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an organohalide.[3][5]
Reaction Scheme:
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 7-(Bromomethyl)quinoline | 222.08 | 1.0 | 1.0 |
| Phenol | 94.11 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - |
| Ethyl acetate | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add 7-(Bromomethyl)quinoline (1.0 mmol), phenol (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add N,N-Dimethylformamide (DMF, 10 mL) to the flask.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-((phenoxy)methyl)quinoline.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol to form the more nucleophilic phenoxide.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Temperature: Gentle heating accelerates the reaction rate without promoting significant side reactions.
Protocol 2: Synthesis of 7-((Diethylamino)methyl)quinoline (Nitrogen Nucleophile)
This protocol describes the reaction with a secondary amine to form a tertiary amine derivative.
Reaction Scheme:
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 7-(Bromomethyl)quinoline | 222.08 | 1.0 | 1.0 |
| Diethylamine | 73.14 | 2.5 | 2.5 |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 |
| Acetonitrile (CH₃CN) | - | 15 mL | - |
| Dichloromethane (DCM) | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 7-(Bromomethyl)quinoline (1.0 mmol) in acetonitrile (15 mL) in a 50 mL round-bottom flask.
-
Add diethylamine (2.5 mmol) and triethylamine (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL).
-
Wash the organic layer with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 7-((diethylamino)methyl)quinoline.
Rationale for Experimental Choices:
-
Base: Triethylamine is used as a non-nucleophilic base to neutralize the HBr generated during the reaction, preventing the protonation of the diethylamine nucleophile. An excess of diethylamine can also serve this purpose.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of substitution reaction.
-
Temperature: The reaction often proceeds efficiently at room temperature, minimizing potential side reactions.
Protocol 3: Synthesis of S-(Quinolin-7-ylmethyl) ethanethioate (Sulfur Nucleophile)
This protocol outlines the formation of a thioether linkage using a thiol nucleophile.
Reaction Scheme:
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 7-(Bromomethyl)quinoline | 222.08 | 1.0 | 1.0 |
| Thiophenol | 110.18 | 1.1 | 1.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.2 | 1.2 |
| Ethanol (EtOH) | - | 20 mL | - |
| Diethyl ether | - | As needed | - |
| Water | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve thiophenol (1.1 mmol) in ethanol (10 mL).
-
Cool the solution in an ice bath and add a solution of sodium hydroxide (1.2 mmol) in water (2 mL) dropwise. Stir for 10 minutes to form the sodium thiophenolate.
-
In a separate flask, dissolve 7-(Bromomethyl)quinoline (1.0 mmol) in ethanol (10 mL).
-
Add the solution of 7-(Bromomethyl)quinoline to the sodium thiophenolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and extract with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with water (2 x 15 mL), and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain S-(quinolin-7-ylmethyl) ethanethioate.
Rationale for Experimental Choices:
-
Base: Sodium hydroxide is used to deprotonate the thiophenol, generating the highly nucleophilic thiophenolate anion.
-
Solvent: Ethanol is a common solvent for such reactions and readily dissolves the reactants.
-
Temperature: The initial reaction at 0 °C helps to control any potential exotherm, and the reaction then proceeds smoothly at room temperature.
Troubleshooting and Data Summary
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive nucleophile, insufficient base, or low temperature. | Ensure the nucleophile is deprotonated (if necessary), use a stronger base or higher temperature, and check the purity of the starting materials. |
| Formation of multiple products | Side reactions, such as elimination or over-alkylation. | Use milder reaction conditions (lower temperature), a less hindered base, or control the stoichiometry of the reactants carefully. |
| Starting material remains | Insufficient reaction time or temperature. | Increase the reaction time or temperature and monitor the reaction progress closely by TLC. |
Typical Reaction Parameters:
| Nucleophile Class | Typical Base | Typical Solvent | Typical Temperature | Typical Time |
| Oxygen (Phenols) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25-80 °C | 4-12 h |
| Nitrogen (Amines) | Et₃N, K₂CO₃ | Acetonitrile, THF | 25-60 °C | 6-24 h |
| Sulfur (Thiols) | NaOH, NaH, K₂CO₃ | Ethanol, DMF | 0-50 °C | 2-8 h |
Conclusion
7-(Bromomethyl)quinoline is a valuable and reactive building block for the synthesis of a wide array of quinoline derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the nucleophilic substitution chemistry of this versatile compound. By understanding the underlying SN2 mechanism and carefully selecting the appropriate reaction conditions, a diverse library of novel quinoline-based molecules can be efficiently synthesized for further investigation in drug discovery and materials science.
References
- Orozco, D., Kouznetsov, V. V., Bermúdez, A., Méndez, L. Y. V., Salgado, A. R. M., & Gómez, C. M. M. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 1180-1185.
- Havaldar, F. H., & Burudkar, S. M. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. INDIAN JOURNAL OF HETEROCYCLIC CHEMISTRY, 22, 261-264.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 11, 2026, from [Link]
-
Wikipedia. (2023, December 29). Williamson ether synthesis. Retrieved February 11, 2026, from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved February 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (n.d.). Williamson ether synthesis. Retrieved February 11, 2026, from [Link]
- S. Wang, J. Xu, Q. Song, Org. Lett., 2021, 23, 6789-6794.
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20784-20793.
- Severinsen, R. J. (2020). The synthesis and chemistry of Quinolino(7,8-h)
-
International Journal of Applied Research. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). Retrieved from [Link]
- Huo, Z., Gridnev, I. D., & Yamamoto, Y. (2010). A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. The Journal of organic chemistry, 75(4), 1266–1270.
- Yao-Xue, Z., & Jia-Qing, P. (1989). [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. Yao xue xue bao = Acta pharmaceutica Sinica, 24(11), 837–844.
- S. Aamer, et al. (2015). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. Journal of the Chemical Society of Pakistan, 37(4).
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF 4-CHLORO-AZAINDOLES. Retrieved from [Link]
-
Brieflands. (2017). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]
-
IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. Retrieved from [Link]
-
Open University of Chemical Information. (n.d.). Nucleophilic reactions with the novel 7-(chromon-3-yl)quinolino [3′,4′:5,6] pyrano[3,2-c]quinoline: Synthesis, biologic…. Retrieved from [Link]
-
ResearchGate. (n.d.). 5,7-Dibromo-8-methoxyquinoline. Retrieved from [Link]
-
Molecules. (2022). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Antimicrobial Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and, most notably, antimicrobial properties.[3][4] The development of quinolone and fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, revolutionized the treatment of bacterial infections.[5][6][7] These agents primarily exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, thereby preventing the bacterial DNA from unwinding and duplicating.[5][8][9][][11][12][13]
The continued emergence of antimicrobial resistance (AMR) poses a significant global health threat, necessitating the development of novel antimicrobial agents.[1][14] The versatility of the quinoline core allows for extensive chemical modification, making it an attractive starting point for the design and synthesis of new derivatives to combat resistant pathogens.[1][15][16] This guide provides an in-depth overview of key synthetic strategies for preparing antimicrobial quinoline derivatives, detailed experimental protocols, and insights into their structure-activity relationships.
Core Synthetic Strategies for the Quinoline Nucleus
Several classical named reactions have been established for the synthesis of the quinoline core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Methodologies:
-
Gould-Jacobs Reaction: This versatile method is used to prepare 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate.[17] The reaction proceeds through condensation followed by thermal cyclization.[18][19] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone structure.[18][19]
-
Combes Synthesis: This reaction forms 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an intermediate Schiff base, which is formed from the condensation of an aniline with a β-diketone.[17][20]
-
Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, often prepared in situ from two carbonyl compounds.[21] The reaction is typically catalyzed by Lewis or Brønsted acids.[21]
-
Friedländer Annulation: A powerful and widely used reaction for constructing quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[22][23][24] This method is highly efficient and offers a high degree of versatility in synthesizing substituted quinolines.[22][25]
Strategic Considerations for Antimicrobial Activity
Structure-activity relationship (SAR) studies have revealed that the antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline skeleton.[1][15] For instance, the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position in fluoroquinolones significantly enhances their antibacterial activity.[7][26] Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a common strategy in drug design to improve the therapeutic profile of a compound.[27] This can enhance potency, improve pharmacokinetic properties, and reduce toxicity.[27]
Experimental Protocols
Here, we provide detailed protocols for two widely applicable synthetic methods: the Gould-Jacobs reaction and the Friedländer annulation.
Protocol 1: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative
This protocol outlines the synthesis of a 4-hydroxyquinoline derivative using a classical thermal approach.
Step 1: Condensation of Aniline with Diethyl Ethoxymethylenemalonate (DEEM)
-
In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling point solvent, such as diphenyl ether (approximately 5-10 mL per gram of intermediate), in a flask equipped with a reflux condenser.
-
Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Add a non-polar solvent like hexane or cyclohexane to aid further precipitation.
-
Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
Step 3: Hydrolysis and Decarboxylation (Optional)
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete, as monitored by TLC.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the corresponding quinoline-3-carboxylic acid.
-
Collect the acid by filtration, wash with water, and dry.
-
The carboxylic acid can then be decarboxylated by heating to yield the final 4-hydroxyquinoline.
Protocol 2: Microwave-Assisted Friedländer Annulation
This protocol describes a modern, efficient synthesis of a substituted quinoline using microwave irradiation.[22]
Step 1: Reaction Setup
-
In a suitable microwave reaction vial, combine the 2-aminoaryl ketone (1.0 equivalent), the active methylene compound (e.g., a ketone or ester, 1.2 equivalents), and a catalytic amount of an acid or base (e.g., p-toluenesulfonic acid or piperidine).
-
Add a minimal amount of a high-boiling solvent if the reaction is not performed neat.
Step 2: Microwave Irradiation
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 120-150 °C) and hold for the specified time (typically 10-30 minutes). The optimal conditions should be determined for each specific substrate combination.
Step 3: Isolation and Purification
-
After the reaction is complete, cool the vial to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualization of Synthetic Workflow
General Workflow for Quinoline Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and antimicrobial evaluation of quinoline derivatives.
Mechanistic Insight: The Combes Synthesis
Caption: A simplified representation of the key steps in the Combes quinoline synthesis.[20][28][29]
Data Presentation: Antimicrobial Activity of Representative Quinoline Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several recently synthesized quinoline derivatives against various microbial strains. Lower MIC values indicate higher antimicrobial potency.
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | |
| QQ1 | 1.22[30][31] | >128 | >128 |
| QQ2 | 1.22 - 9.76[30] | >128 | >128 |
| QQ6 | 1.22[31] | >128 | >128 |
| Compound 8 | 4 (vs. VRE)[1] | - | - |
| Compound 3c | 2.67[4] | - | - |
| Compound 5d | 0.125 - 8[32] | 0.125 - 8[32] | - |
| Ciprofloxacin | 0.25 - 1 | 0.015 - 1 | - |
| Vancomycin | 0.5 - 2 | - | - |
| Clotrimazole | - | - | 4.88 |
Note: Data is compiled from multiple sources and represents a selection of reported values. VRE: Vancomycin-Resistant Enterococcus. '-' indicates data not reported.
Conclusion
The synthesis of novel quinoline derivatives remains a highly active and promising area of research in the fight against antimicrobial resistance. The classical synthetic methodologies, coupled with modern techniques like microwave-assisted synthesis, provide a robust platform for generating diverse libraries of these compounds. A thorough understanding of the underlying reaction mechanisms and structure-activity relationships is crucial for the rational design of new quinoline-based antimicrobial agents with improved efficacy and safety profiles. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing this critical field of drug discovery.
References
-
Wikipedia. Quinolone antibiotic. [Link]
-
Vila, J., Heisig, A., & Heisig, P. (2021). Mechanism of action of and resistance to quinolones. Microbiology Spectrum, 9(1), e00820-21. [Link]
-
Le, J., & Phan, T. (2017). Fluoroquinolone antimicrobial drugs. CMAJ, 189(40), E1269-E1269. [Link]
-
Kumar, A., & Kumar, S. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-250. [Link]
-
Singh, U. P., & Singh, R. K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737. [Link]
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Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial agents and chemotherapy, 28(4), 581-586. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]
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Wikipedia. Combes quinoline synthesis. [Link]
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Geronikaki, A., Eleftheriou, P., & Hadjipavlou-Litina, D. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825. [Link]
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MSD Manual Professional Edition. Fluoroquinolones. [Link]
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Slideshare. (2018). Organic Name Reaction With Their Respective Mechanism. [Link]
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Bush, N. G., Diez-Santos, I., & Luisi, B. F. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]
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Kumar, A., Kumar, R., & Kumar, S. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 40(13), 5948-5961. [Link]
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Janknegt, R. (1986). Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy. Pharmacy world & science, 8(1), 7-13. [Link]
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Pharmamotion. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. [Link]
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Yurttaş, L., & Kaplancıklı, Z. A. (2022). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug development research, 83(3), 628-636. [Link]
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The Organic Chemistry Tutor. (2021). Combes Quinoline Synthesis Mechanism. [Link]
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El-Gamal, K. M., Sherbiny, F. F., El-Morsi, A. M., Abu-El-khair, H. E., Eissa, I. H., & El-Sebaei, M. M. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmacy & Pharmacology International Journal, 2(5), 165-177. [Link]
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Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-6. [Link]
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Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-6. [Link]
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Ciamician, G., & Dennstedt, M. (1882). The Friedländer Synthesis of Quinolines. Berichte der deutschen chemischen Gesellschaft, 15(1), 1172-1181. [Link]
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Kumar, A., Kumar, S., & Singh, R. K. (2022). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Journal of Molecular Structure, 1268, 133634. [Link]
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Orozco-Castañeda, H. J., Chávez-Hernández, A. L., & Trujillo-Ferrara, J. G. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2020(4), M1163. [Link]
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Inostroza-Brito, M., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 27(19), 6523. [Link]
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Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Societe Chimique de Paris, 49, 89-92. [Link]
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Mohasin, M., Alam, M. Z., Ullah, Q., Ahmad, A., Rahaman, P. F., & Khan, S. A. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Polycyclic Aromatic Compounds, 1-31. [Link]
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Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of combinatorial chemistry, 12(1), 100-110. [Link]
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Zaman, A. U., et al. (2012). Microwave-Assisted Synthesis of Quinolines. Asian Journal of Chemistry, 24(7), 2825-2828. [Link]
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Slideshare. (2014). Doebner-miller reaction and applications. [Link]
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Wallace, D. J., & Chen, C. Y. (2008). Convergent, regiospecific synthesis of quinolines from o-aminophenylboronates. Organic letters, 10(15), 3247-3250. [Link]
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Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668-1676. [Link]
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Al-Hussain, S. A., et al. (2024). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry, 2, 11, 793–808. [Link]
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Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 551. [Link]
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Vlasova, O., & Vlasov, S. (2023). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science, (5 (45)), 30-37. [Link]
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Patsnap Synapse. (2024). What is the role of bioisosterism in drug design?. [Link]
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Technical Application Note: Synthesis of 7-(Aminomethyl)quinoline
[1]
Executive Summary & Strategic Analysis
7-(Aminomethyl)quinoline (7-AMQ) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for kinase inhibitors, antibacterial agents (gyrase inhibitors), and fluorescent probes. The 7-position of the quinoline ring offers a unique vector for extending into solvent-accessible pockets within protein active sites, distinct from the more crowded 2-, 4-, or 8-positions.
This guide details two distinct synthetic pathways selected for their reliability and scalability:
-
The Radical Functionalization Route (Lab Scale): Ideal for rapid derivatization from readily available 7-methylquinoline. It employs a radical bromination followed by nucleophilic displacement.
-
The Nitrile Reduction Route (Process Scale): A cleaner, atom-economical approach utilizing catalytic hydrogenation, preferred for gram-to-kilogram synthesis to minimize halogenated waste.
Retrosynthetic Logic
The synthesis hinges on introducing a nitrogen nucleophile to the C7-benzylic carbon. The high reactivity of the benzylic position allows for radical halogenation, while the electron-deficient nature of the quinoline ring (due to the nitrogen atom) stabilizes the system against oxidative degradation compared to electron-rich naphthalenes.
Figure 1: Retrosynthetic analysis showing the Radical Route (Left) and Reduction Route (Right).
Protocol A: Radical Bromination & Azide Displacement (High Fidelity)
Primary Application: Research scale (100 mg – 5 g). Rationale: This route avoids high-pressure equipment and uses standard reagents found in most organic labs. We utilize the Staudinger reduction instead of the Gabriel synthesis to avoid harsh acidic hydrolysis steps that can complicate purification of the basic quinoline product.
Stage 1: Wohl-Ziegler Bromination
Reaction: 7-Methylquinoline + NBS
| Parameter | Specification |
| Reagent | N-Bromosuccinimide (NBS) (Recrystallized) |
| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) |
| Solvent | Acetonitrile (MeCN) or Benzotrifluoride (PhCF3) |
| Temperature | Reflux (80–85 °C) |
| Time | 4–12 Hours |
Step-by-Step Protocol:
-
Preparation: Dissolve 7-methylquinoline (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration). Note: CCl4 was historically used but is neurotoxic and ozone-depleting. MeCN or PhCF3 are superior green alternatives.
-
Addition: Add N-Bromosuccinimide (1.05 eq). Ensure NBS is freshly recrystallized from water to remove HBr, which can cause side reactions on the quinoline nitrogen.
-
Initiation: Add AIBN (0.1 eq).
-
Reaction: Heat the mixture to reflux under an inert atmosphere (Nitrogen/Argon). The reaction is driven by the formation of succinimide, which floats to the top (in CCl4) or dissolves (in MeCN).
-
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). Look for the disappearance of the starting material (Rf ~0.6) and appearance of the mono-brominated product (Rf ~0.5). Caution: Over-bromination to the dibromomethyl derivative can occur if run too long.
-
Work-up: Cool to room temperature. Concentrate the solvent in vacuo. Redissolve residue in DCM and wash with water (2x) and brine (1x) to remove succinimide. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).
-
Checkpoint: 7-(Bromomethyl)quinoline is a lachrymator (tear gas). Handle in a fume hood.
-
Stage 2: Azidation and Staudinger Reduction
Reaction: 7-(Bromomethyl)quinoline
Step-by-Step Protocol:
-
Azidation: Dissolve the bromide (1.0 eq) in DMF (0.5 M). Add Sodium Azide (NaN3, 1.5 eq).
-
Safety: NaN3 is acutely toxic. Avoid acidic conditions to prevent HN3 formation.
-
-
Displacement: Stir at room temperature for 4–6 hours. Conversion is usually quantitative.
-
Quench: Dilute with water and extract with Et2O or EtOAc. Wash organic layer extensively with water to remove DMF.
-
Reduction (Staudinger): To the organic layer (containing the crude azide), add Triphenylphosphine (PPh3, 1.2 eq) and water (5.0 eq).
-
Hydrolysis: Stir at room temperature for 12 hours. PPh3 attacks the azide to form a phosphazide, which hydrolyzes to the amine and triphenylphosphine oxide (TPPO).
-
Purification: Acidify the mixture with 1N HCl (extracts the amine into the aqueous layer). Wash the aqueous layer with DCM (removes TPPO and non-basic impurities). Basify the aqueous layer (pH > 12) with NaOH and extract with DCM.
-
Isolation: Dry (Na2SO4) and concentrate to yield 7-(aminomethyl)quinoline.
Protocol B: Catalytic Hydrogenation of 7-Cyanoquinoline (Scalable)
Primary Application: Process scale (>10 g). Rationale: This is the "cleanest" method. It generates minimal waste and avoids mutagenic alkyl halides.
| Parameter | Specification |
| Substrate | 7-Cyanoquinoline |
| Catalyst | Raney Nickel (active) or 10% Pd/C |
| Solvent | Methanol saturated with Ammonia (NH3/MeOH) |
| Pressure | 40–60 psi H2 |
| Temperature | RT to 40 °C |
Critical Mechanism: The ammonia is mandatory . During hydrogenation, the primary amine formed can react with the intermediate imine to form a secondary amine (dimer). Ammonia suppresses this equilibrium, forcing selectivity toward the primary amine.
Step-by-Step Protocol:
-
Setup: Charge a Parr hydrogenation bottle or autoclave with 7-cyanoquinoline (1.0 eq).
-
Solvent: Add Methanolic Ammonia (7N NH3 in MeOH). Concentration: 0.1 – 0.2 M.
-
Catalyst: Carefully add Raney Nickel (approx. 20-50 wt% relative to substrate) under an Argon blanket. Safety: Raney Ni is pyrophoric when dry.
-
Hydrogenation: Purge vessel with N2 (3x) then H2 (3x). Pressurize to 50 psi H2. Shake/Stir at room temperature.
-
Monitoring: Reaction typically completes in 4–8 hours.
-
Work-up: Filter the catalyst through a pad of Celite (keep wet with solvent to prevent ignition). Rinse the pad with MeOH.
-
Isolation: Concentrate the filtrate. The residue is often high-purity 7-(aminomethyl)quinoline.
-
Salt Formation (Optional but Recommended): Treat with 4M HCl in Dioxane to precipitate the dihydrochloride salt, which is more stable than the free base.
Analytical Characterization & Troubleshooting
Expected Data
-
1H NMR (DMSO-d6, Free Base):
- 8.88 (dd, 1H, H-2), 8.35 (d, 1H, H-4), 7.98 (d, 1H, H-8), 7.92 (d, 1H, H-5), 7.60 (dd, 1H, H-6), 7.50 (dd, 1H, H-3).
-
Diagnostic Signal:
3.95–4.05 (s, 2H, Ar-CH 2-NH2).
-
Mass Spectrometry (ESI+): [M+H]+ = 159.09.
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Low Yield (Route A) | Over-bromination (dibromide formation) | Stop reaction at 80% conversion; reduce NBS to 0.95 eq. |
| Impurity: Secondary Amine (Route B) | Lack of Ammonia during reduction | Ensure MeOH is saturated with NH3; increase NH3 equivalents. |
| Product Instability | Formation of carbamate with air (CO2) | Store as HCl salt; keep free base under Argon. |
| Low Solubility | Zwitterionic character or aggregation | Use polar solvents (MeOH, DMSO) for analysis; use HCl salt for water solubility. |
Workflow Visualization
Figure 2: Logical workflow for the high-fidelity laboratory synthesis (Route A).
References
-
Musiol, R. (2017).Structure-activity relationship studies of quinoline derivatives. Describes the pharmacological relevance of 7-substituted quinolines.
-
Djerassi, C. (1948).Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction.
-
Scriven, E. F., & Turnbull, K. (1988).Azides: their preparation and synthetic uses. Comprehensive guide on handling azides and the Staudinger reduction.
-
Rylander, P. N. (1979).Catalytic Hydrogenation in Organic Synthesis.
-
BenchChem.7-(Bromomethyl)quinoline Product Data.
Application Note: A Guide to Analytical Techniques for Monitoring 7-(Bromomethyl)quinoline Reactions
Introduction
7-(Bromomethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups onto the quinoline scaffold.[1] This versatility makes it a valuable precursor in the synthesis of novel compounds with potential therapeutic applications, including antimalarial and antitubercular agents.[1]
Effective and real-time monitoring of reactions involving 7-(bromomethyl)quinoline is critical for optimizing reaction conditions, maximizing yield, minimizing byproduct formation, and ensuring the synthesis of the desired product with high purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various analytical techniques for monitoring these reactions. We will delve into the principles, protocols, and data interpretation for each technique, offering insights rooted in practical laboratory experience.
Understanding the Chemistry: Key Reaction Pathways and Potential Side Reactions
The primary reaction of 7-(bromomethyl)quinoline is nucleophilic substitution at the benzylic carbon. However, the quinoline ring itself can influence the reactivity and lead to potential side reactions. Understanding these possibilities is crucial for selecting the appropriate analytical monitoring strategy.
-
Primary Reaction: Nucleophilic substitution (SN2 or SN1) at the bromomethyl group by a wide range of nucleophiles (e.g., amines, alcohols, thiols).
-
Potential Side Reactions:
-
Over-alkylation: In the case of primary or secondary amine nucleophiles, dialkylation can occur.
-
Elimination: Under strongly basic conditions, elimination to form a quinoline-containing exomethylene species is possible.
-
Ring Reactions: While the bromomethyl group is the primary site of reaction, harsh conditions could potentially lead to reactions on the quinoline ring itself.[2]
-
The choice of analytical technique will depend on the ability to distinguish the starting material, the desired product, and these potential impurities.
Chromatographic Techniques for Reaction Monitoring
Chromatographic methods are indispensable for separating complex reaction mixtures and quantifying the components.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative technique for monitoring reaction progress.[3] It is often the first line of analysis performed at the bench.
Principle: Separation is based on the differential partitioning of components between a stationary phase (e.g., silica gel on a plate) and a mobile phase (a solvent or solvent mixture). Compounds are visualized by UV light or by staining.
Protocol:
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also, spot the starting material (7-(bromomethyl)quinoline) and, if available, the expected product as references.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and petroleum ether).[3] The choice of mobile phase is critical and may require some optimization to achieve good separation.
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (quinolines are typically UV-active). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.
-
Interpretation: The relative retention factor (Rf) values of the spots can be used to identify components. A higher Rf value generally indicates lower polarity.
Expert Insight: TLC is excellent for a quick check of whether the starting material has been consumed. However, it may not resolve all byproducts and is not quantitative. For more detailed analysis, High-Performance Liquid Chromatography is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures, offering high resolution and sensitivity.[4]
Principle: A liquid mobile phase is pumped at high pressure through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector (e.g., UV-Vis or mass spectrometer) is used to detect the eluted components.
Protocol: Reverse-Phase HPLC for Monitoring a Nucleophilic Substitution Reaction
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a final volume of 1 mL. Filter the sample through a 0.22 µm syringe filter before injection.[5]
-
Instrumentation and Conditions:
-
Column: A C18 reverse-phase column is a good starting point for separating quinoline derivatives.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or phosphoric acid) and acetonitrile or methanol is typically effective.[5][6]
-
Detection: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths, which is useful for identifying different quinoline-containing species.[4][7] A wavelength of around 254 nm or 310 nm is often suitable for quinolines.
-
-
Data Analysis: The retention time of each peak is used for qualitative identification (by comparison with standards). The peak area is proportional to the concentration of the component, allowing for quantitative analysis. By tracking the decrease in the peak area of the starting material and the increase in the peak area of the product over time, the reaction kinetics can be determined.
Data Presentation:
| Component | Expected Retention Time (min) | Key UV-Vis λmax (nm) |
| 7-(Bromomethyl)quinoline | ~5.2 | ~225, 310 |
| Nucleophile | Varies | Varies |
| Product | Varies (typically less polar) | ~230, 315 |
| Potential Byproducts | Varies | Varies |
Note: Retention times are illustrative and will vary depending on the specific HPLC method.
Workflow for HPLC Reaction Monitoring:
Caption: Workflow for HPLC-based reaction monitoring.
Spectroscopic Techniques for In-Situ and Ex-Situ Analysis
Spectroscopic methods provide valuable structural information and can often be used for real-time, in-situ monitoring without the need for sample workup.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of reactants, products, and intermediates.[11][12] Both ¹H and ¹³C NMR are highly informative.
Principle: NMR detects the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, providing detailed structural information.
Key Diagnostic Signals for Monitoring 7-(Bromomethyl)quinoline Reactions:
-
¹H NMR: The most informative signal is the singlet corresponding to the two protons of the bromomethyl group (-CH₂Br). This peak, typically found around δ 4.5-5.0 ppm, will disappear as the reaction progresses. A new signal corresponding to the methylene group attached to the nucleophile (e.g., -CH₂-NR₂) will appear, often at a different chemical shift. Changes in the aromatic region of the spectrum can also provide confirmation of product formation.
-
¹³C NMR: The carbon of the bromomethyl group will have a characteristic chemical shift. Upon substitution, this signal will shift, providing further evidence of the reaction.
Protocol: At-line ¹H NMR Monitoring
-
Sample Preparation: At various time points, a small aliquot of the reaction mixture is taken. The solvent is evaporated under reduced pressure, and the residue is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Integrate the peak corresponding to the -CH₂Br protons of the starting material and the new peak corresponding to the methylene protons of the product. The relative integrals provide a ratio of reactant to product.
Expert Insight: For reactions that are slow enough, in-situ NMR monitoring can be performed by running the reaction directly in an NMR tube. This provides real-time kinetic data without the need for sampling.[11]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[13] It is invaluable for confirming the molecular weight of the product and identifying any intermediates or byproducts.
Principle: Molecules are ionized, and the resulting ions are separated based on their m/z ratio and detected.
Application in Reaction Monitoring:
-
Confirmation of Product Formation: The appearance of an ion corresponding to the molecular weight of the expected product is a clear indication of a successful reaction.
-
Identification of Intermediates and Byproducts: MS can detect transient species and unexpected products, providing deeper mechanistic insights.[11]
-
Coupling with HPLC (LC-MS): This is a particularly powerful combination. HPLC separates the reaction mixture, and the mass spectrometer provides mass information for each eluting peak, allowing for confident identification of all components.[7][13]
Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with electrospray ionization (ESI).
-
Analysis: Infuse the diluted sample directly into the ESI source of the mass spectrometer.
-
Data Interpretation: Look for the [M+H]⁺ or [M+Na]⁺ ions of the starting material and the expected product. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition.[13]
In-Situ MS Techniques: Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) or Low-Temperature Plasma (LTP) probes can be used for real-time, in-situ monitoring of reaction kinetics without sample preparation.[11][14]
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are vibrational spectroscopy techniques that can be used for in-situ reaction monitoring.[8][9]
Principle:
-
FTIR: Measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.
-
Raman: Measures the inelastic scattering of monochromatic light (from a laser) as it interacts with a molecule's vibrations.
Application: These techniques are particularly useful for tracking changes in functional groups. For 7-(bromomethyl)quinoline reactions, one could monitor the disappearance of the C-Br stretching vibration and the appearance of new bands associated with the product (e.g., N-H or C-N stretching for amination reactions).
Workflow for In-Situ Spectroscopic Monitoring:
Caption: General workflow for in-situ spectroscopic monitoring.
Conclusion
The successful synthesis of novel compounds from 7-(bromomethyl)quinoline relies on a thorough understanding and control of the reaction process. The analytical techniques outlined in this application note provide a powerful toolkit for researchers to monitor these reactions effectively. A multi-faceted approach, often combining a chromatographic technique for separation and quantification with spectroscopic methods for structural confirmation and real-time monitoring, will yield the most comprehensive understanding of the reaction dynamics. By implementing these protocols, scientists can accelerate process development, optimize reaction conditions, and ensure the high quality of their synthesized molecules.
References
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Vertex AI Search.
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. (2023). National Institutes of Health.
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. Spectroscopy Online.
- Buy 7-(Bromomethyl)quinoline | 769100-08-5 - Smolecule. (2023). Smolecule.
- Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - MDPI. (2022). MDPI.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. National Institutes of Health.
- HPLC-PDA/ESI-MS Analysis of Phenolic Compounds and Bioactivities of the Ethanolic Extract from Flowers of Moroccan Anacyclus clavatus - MDPI. (2022). MDPI.
- Synthesis and characterization of some quinoline based bisphenols as sensing agents - Der Pharma Chemica. Der Pharma Chemica.
- HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. SIELC Technologies.
- What Is Reaction Monitoring? - Chromatography Today. Chromatography Today.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016). ACG Publications.
- Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination - NIH. National Institutes of Health.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). ScienceDirect.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025). National Institutes of Health.
- Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline. (2020). Pharmaguideline.
- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. (2025). ResearchGate.
- Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe - ResearchGate. (2025). ResearchGate.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. TSI Journals.
- Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination - Beilstein Journals. (2024). Beilstein Journals.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020). National Institutes of Health.
- (PDF) Charting unknown metabolic reactions by mass spectrometry-resolved stable-isotope tracing metabolomics - ResearchGate. (2025). ResearchGate.
- Analytical Methods. Royal Society of Chemistry.
- Charting unknown metabolic reactions by mass spectrometry-resolved stable-isotope tracing metabolomics - PMC - PubMed Central. (2025). National Institutes of Health.
- In-Situ Monitoring of Chemical Reactions - Mettler Toledo. Mettler Toledo.
Sources
- 1. Buy 7-(Bromomethyl)quinoline | 769100-08-5 [smolecule.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 6. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. mt.com [mt.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. tsijournals.com [tsijournals.com]
- 13. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
purification of 7-(Bromomethyl)quinoline derivatives by column chromatography
Application Note & Protocol
High-Purity Isolation of 7-(Bromomethyl)quinoline Derivatives via Optimized Column Chromatography
Abstract: 7-(Bromomethyl)quinoline derivatives are pivotal intermediates in medicinal chemistry and materials science, serving as reactive synthons for introducing the quinoline scaffold into complex molecular architectures. However, their purification presents significant challenges due to the inherent basicity of the quinoline nitrogen and the lability of the bromomethyl group. This application note provides a comprehensive guide and detailed protocols for the purification of these derivatives by silica gel column chromatography. We delve into the underlying chemical principles, offer a systematic approach to method development using Thin-Layer Chromatography (TLC), and present a robust, step-by-step column chromatography protocol. Furthermore, a troubleshooting guide is included to address common purification issues, ensuring researchers can achieve high purity and yield.
Foundational Principles & Key Purification Challenges
The successful purification of 7-(bromomethyl)quinoline derivatives hinges on understanding and mitigating two primary chemical characteristics: the basicity of the quinoline core and the reactivity of the bromomethyl functional group.
The Basic Quinoline Core: Taming Tailing
The quinoline ring system contains a basic nitrogen atom. On a standard silica gel stationary phase, which is inherently acidic due to surface silanol (Si-OH) groups, this basic nitrogen can undergo strong acid-base interactions.[1] This leads to non-ideal chromatographic behavior, most notably "tailing" or "streaking," where the compound elutes as a broad, elongated band rather than a tight, symmetrical one. Tailing severely diminishes resolution, making it difficult to separate the desired product from closely eluting impurities.
The most effective strategy to counteract this is to neutralize the acidic sites on the silica gel by introducing a small amount of a basic modifier into the mobile phase.[1] Triethylamine (NEt₃) is the most common choice for this purpose.
The Reactive Bromomethyl Group: A Stability Concern
The 7-(bromomethyl) group is a benzylic bromide, making it highly susceptible to nucleophilic substitution. The acidic surface of silica gel can catalyze the degradation of these sensitive compounds.[2] Potential degradation pathways include:
-
Hydrolysis: Reaction with trace water on the silica or in the solvents to form the corresponding 7-(hydroxymethyl)quinoline.
-
Solvolysis: If a nucleophilic solvent like methanol is used in the eluent, it can react to form the 7-(methoxymethyl)quinoline ether.
Therefore, purification should be performed efficiently, avoiding prolonged exposure to the stationary phase, and using non-nucleophilic solvents whenever possible.
Pre-Chromatography: Method Development with TLC
Before attempting a large-scale separation on a column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC provides a rapid and inexpensive preview of the column separation.
Protocol: TLC Analysis
-
Plate Preparation: Use standard silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot a small amount of the sample onto the TLC plate's baseline. The ideal spot should be 1-2 mm in diameter.[1]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the chamber is saturated with solvent vapors.
-
Visualization: After the solvent front has advanced sufficiently, remove the plate, mark the solvent front, and dry the plate. Visualize the spots under UV light (254 nm), as quinoline derivatives are typically UV-active.[3] If necessary, staining with iodine or potassium permanganate can also be used.[3]
-
Analysis: Calculate the Retention Factor (Rf) for each spot. For optimal column separation, the target compound should have an Rf value between 0.25 and 0.40 in the chosen solvent system.
Solvent System Selection & Optimization
The choice of eluent (mobile phase) is the most critical parameter in achieving good separation.[4] A typical mobile phase consists of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).
| Observation on TLC Plate | Causality & Rationale | Corrective Action |
| Severe Tailing/Streaking | The basic quinoline nitrogen is interacting strongly with acidic silica gel.[1] | Add a basic modifier to the mobile phase. Start with 0.5% triethylamine (NEt₃) . |
| Rf ≈ 0 (Spot on baseline) | The mobile phase is not polar enough to displace the compound from the stationary phase.[1] | Increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system). |
| Rf ≈ 1.0 (Spot at solvent front) | The mobile phase is too polar; the compound spends most of its time in the mobile phase. | Decrease the proportion of the polar solvent (e.g., decrease ethyl acetate). |
| Poor Separation (Rf values too close) | The solvent system does not provide sufficient selectivity. | Try a different solvent system. For example, switch from ethyl acetate/hexane to dichloromethane/hexane. |
Table 1: TLC Troubleshooting and Optimization Logic.
A good starting point for many quinoline derivatives is a mixture of ethyl acetate and hexanes.[5][6]
Detailed Protocol: Column Chromatography Purification
This protocol assumes a suitable solvent system has been determined by TLC.
Materials and Reagents
-
Crude 7-(bromomethyl)quinoline derivative
-
Silica gel (flash grade, 230-400 mesh)
-
Chromatography column with stopcock
-
Eluent (e.g., Hexanes/Ethyl Acetate + 0.5% NEt₃)
-
Sand (washed)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
Workflow Diagram
Caption: Overall workflow for chromatographic purification.
Step-by-Step Protocol
-
Column Preparation (Slurry Packing):
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent.[3] For a difficult separation, use a silica-to-crude-product weight ratio of 50:1; for easier separations, 20:1 is often sufficient.[4]
-
With the stopcock open, pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the column to ensure even packing and dislodge any air bubbles.[3]
-
Once the silica has settled, add a thin layer of sand on top to prevent the bed from being disturbed.[3] Drain the excess solvent until it is level with the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent, ideally the column eluent itself.
-
Carefully pipette the concentrated sample solution onto the center of the sand layer.
-
Open the stopcock and allow the sample to absorb onto the silica bed. Rinse the sides of the column with a very small amount of eluent and allow this to absorb as well.
-
Alternative (Dry Loading): If the compound is poorly soluble, pre-adsorb it onto a small amount of silica gel by dissolving the compound in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting the eluent in fractions. Maintain a constant level of solvent above the silica bed throughout the process.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity according to your TLC development.
-
-
Monitoring the Separation:
-
Systematically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the product and impurities.
-
Fractions containing only the pure desired compound (as determined by TLC) should be combined.
-
-
Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid or oil should be the purified 7-(bromomethyl)quinoline derivative. Confirm its identity and purity using analytical techniques such as NMR, LC-MS, or melting point.
-
Troubleshooting Guide
Caption: Decision-making guide for common chromatography issues.
References
- BenchChem. (n.d.). Purifying Quinoline Aldehydes by Column Chromatography. BenchChem Technical Support Center.
- Çakmak, O., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- BenchChem. (n.d.). Thin-Layer Chromatography (TLC) for Quinoline Compounds. BenchChem Technical Support Center.
- University of Victoria. (n.d.). Column chromatography. UVic Chemistry.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
Application Note: Large-Scale Synthesis of 7-(Bromomethyl)quinoline
Abstract
7-(Bromomethyl)quinoline is a critical pharmacophore intermediate used in the synthesis of diverse receptor antagonists and kinase inhibitors. While straightforward on a milligram scale, the scale-up of this benzylic bromination presents significant process safety and quality challenges, specifically regarding regioselectivity (ring vs. side-chain), over-bromination (formation of the dibromomethyl impurity), and product stability (lachrymatory and hydrolytically unstable).
This guide details a robust, scalable protocol for the synthesis of 7-(Bromomethyl)quinoline via the Wohl-Ziegler reaction. It introduces a "Self-Validating" purification strategy involving the isolation of the Hydrobromide (HBr) salt, which ensures high purity (>98%) and long-term stability without the need for industrial chromatography.
Part 1: Strategic Analysis & Route Selection
Synthetic Route Evaluation
Two primary routes exist for the synthesis of 7-(Bromomethyl)quinoline:
-
Route A: Radical Bromination (Wohl-Ziegler)
-
Precursor: 7-Methylquinoline.[1]
-
Reagents: N-Bromosuccinimide (NBS), Radical Initiator (AIBN/BPO).
-
Pros: Single step, high atom economy, commercially available starting material.
-
Cons: Exothermic, risk of over-bromination (dibromide impurity).
-
-
Route B: Nucleophilic Substitution of Alcohol
-
Precursor: 7-Quinolinemethanol.
-
Reagents: PBr3 or CBr4/PPh3.
-
Pros: High purity, no dibromide byproduct.
-
Cons: Requires synthesis of the alcohol (usually reduction of ester/acid), adding 1-2 steps and significant cost.
-
Decision: Route A is selected for large-scale production due to cost-efficiency and step count. The protocol below incorporates specific engineering controls to mitigate the "Cons" of this route.
Mechanistic Insight
The reaction proceeds via a radical chain mechanism. The quinoline nitrogen is electron-withdrawing, deactivating the ring toward electrophilic bromination, which favors the radical attack at the benzylic position. However, the radical nature implies that once the monobromide is formed, it is more reactive than the starting material, leading to the dibromide impurity.
Key Control Strategy:
-
Stoichiometry: Use a slight deficit of NBS (0.95 eq) to leave unreacted starting material rather than over-brominating.
-
Solvent: Replace toxic CCl4 with Chlorobenzene or Trifluorotoluene . These solvents have high boiling points (good kinetics) and are denser than water (facilitating workup).
Part 2: Process Visualization
Reaction Mechanism & Pathway
The following diagram illustrates the radical cycle and the competing side-reactions.
Caption: Radical chain mechanism showing the primary pathway to the monobromide and the competing secondary bromination pathway.
Part 3: Detailed Protocol (The "Golden Batch")
Scale: 100 g Input (7-Methylquinoline) Target Yield: 65-75% (isolated as HBr salt) Purity: >98% HPLC
Materials & Equipment
| Reagent | Role | Equiv. | Mass/Vol | Note |
| 7-Methylquinoline | Substrate | 1.0 | 100.0 g | Purity >98% |
| N-Bromosuccinimide (NBS) | Brominating Agent | 0.95 | 118.0 g | Recrystallize if yellow (degraded) |
| AIBN | Initiator | 0.02 | 2.3 g | Azobisisobutyronitrile |
| Chlorobenzene | Solvent | - | 1000 mL | Anhydrous |
| HBr in Acetic Acid | Salt Formation | 1.1 | ~130 mL | 33 wt% solution |
Step-by-Step Methodology
Phase 1: Reaction (Wohl-Ziegler)
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.
-
Charging: Charge 7-Methylquinoline (100 g) and Chlorobenzene (800 mL). Stir to dissolve.
-
Reagent Addition: Add NBS (118 g) and AIBN (1.15 g, half of total) at room temperature.
-
Note: NBS is insoluble in cold chlorobenzene; the mixture will be a slurry.
-
-
Initiation: Heat the mixture slowly to 80°C .
-
Observation: An exotherm usually occurs around 75-80°C. The slurry will thin out as succinimide (byproduct) floats to the top.
-
-
Progression: Once the exotherm subsides, add the second portion of AIBN (1.15 g) and maintain temperature at 85-90°C for 2-3 hours.
-
IPC (In-Process Control): Analyze by HPLC.
-
Target: < 5% Starting Material.
-
Critical Limit: If Dibromide > 10%, stop immediately.
-
Phase 2: Workup & Filtration
-
Cooling: Cool the reaction mixture to 0-5°C. Succinimide will precipitate heavily.
-
Filtration: Filter off the succinimide solid. Wash the cake with cold Chlorobenzene (100 mL).
-
Clarification: The filtrate contains the product, unreacted starting material, and trace succinimide.
-
Optional: Wash the organic filtrate with water (2 x 300 mL) to remove residual succinimide. Dry over Na2SO4.[2]
-
Phase 3: The "Rescue" (Expert Tip)
If HPLC shows >5% Dibromide impurity: Do not attempt to crystallize yet. The dibromide co-crystallizes. Protocol: Add Diethyl phosphite (1.0 eq relative to dibromide content) and Diisopropylethylamine (DIPEA, 1.1 eq) to the solution. Stir at 40°C for 2 hours. This selectively reduces the dibromide back to the monobromide [1].[3]
Phase 4: Salt Formation & Isolation
-
Concentration: Concentrate the chlorobenzene solution under vacuum to approx. 400 mL total volume.
-
Salt Precipitation: Cool to 10°C. Slowly add 33% HBr in Acetic Acid (130 mL) dropwise over 30 minutes.
-
Observation: A thick yellow/orange precipitate will form immediately.
-
-
Aging: Stir the slurry at 0-5°C for 2 hours to maximize yield.
-
Filtration: Filter the solid.
-
Washing: Wash the cake with Acetone (2 x 100 mL) followed by Diethyl Ether (2 x 100 mL).
-
Rationale: Acetone removes unreacted starting material and non-polar impurities; Ether removes residual acid.
-
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Part 4: Process Safety & Quality Control
Safety Data
-
Lachrymator: 7-(Bromomethyl)quinoline is a potent lachrymator (tear gas agent).
-
Control: All solids must be handled in a laminar flow hood.
-
Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate nearby to neutralize spills.
-
-
Exotherm: The radical reaction can "run away" if heated too fast. Ensure cooling capacity is available during the initiation phase (75-80°C).
Analytical Specifications (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10-90% B over 20 min.
-
Detection: UV @ 254 nm.
-
Retention Order: Succinimide (early) < 7-Methylquinoline < Product < Dibromide impurity.
Process Flow Diagram
Caption: Operational workflow emphasizing the filtration of succinimide and the critical salt formation step for purification.
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Dibromide (>10%) | Excess NBS or Temperature too high. | Use the "Rescue" protocol (Phase 3). In future, reduce NBS to 0.90 eq. |
| Reaction Stalls | Oxygen inhibition or dead initiator. | Degas solvent thoroughly. Add fresh AIBN (10% load) and raise temp by 5°C. |
| Product is Sticky/Oil | Residual solvent or free base form. | Ensure HBr is in excess. Triturate the oil with anhydrous acetone to induce crystallization. |
| Low Yield | Product lost in mother liquor. | Cool salt slurry to -10°C before filtering. Do not wash with alcohols (solubility risk). |
References
-
Reduction of Polybromides: Caille, S., et al. "A Judicious Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update, 2022. Link
-
General Quinoline Bromination: Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines." Organic Communications, 2016, 9(4), 82-93. Link
-
Photochemical Flow Synthesis: Otake, Y., et al. "Photochemical benzylic bromination in continuous flow using BrCCl3."[4][5] Organic & Biomolecular Chemistry, 2019, 17, 1384-1388. Link
-
Process Safety of NBS: "N-Bromosuccinimide (NBS) - Reactivity and Safety." Organic Chemistry Portal. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Creation of a Quinoline Derivative Library for Drug Discovery
Introduction: The Quinoline Scaffold - A Cornerstone of Modern Medicinal Chemistry
The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry. Its unique electronic and structural properties have made it a versatile framework for the development of a wide range of therapeutic agents.[1] The clinical success of numerous quinoline-based drugs underscores the enduring importance of this scaffold in addressing global health challenges. In the last quarter-century alone, the U.S. Food and Drug Administration (FDA) has approved 11 new molecular entities containing a quinoline core for treating a variety of conditions, including cancer, malaria, and hepatitis.[2][3] Notable examples include Bosutinib, a kinase inhibitor for chronic myelogenous leukemia, and Lenvatinib, a multi-kinase inhibitor used in the treatment of thyroid cancer.[1]
The remarkable therapeutic diversity of quinoline derivatives stems from their ability to interact with a wide range of biological targets. These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of tyrosine kinases, interference with topoisomerase function, and disruption of tubulin polymerization, all of which are critical processes in cancer cell proliferation.[4][5] This inherent bioactivity, coupled with the synthetic tractability of the quinoline ring system, makes it an ideal starting point for the construction of compound libraries for high-throughput screening and drug discovery.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the design, synthesis, and characterization of a quinoline derivative library. We will delve into both classical and modern synthetic methodologies, offering detailed, step-by-step protocols and explaining the rationale behind experimental choices. Furthermore, we will discuss strategies for the purification and characterization of the resulting compound library, ensuring the generation of high-quality molecules for biological evaluation.
Library Design Strategy: A Blend of Rational Design and Diversity
The design of a successful compound library is a balance between exploring diverse chemical space and incorporating structural motifs known to interact with specific biological targets. For a quinoline-based library, this can be achieved by systematically varying the substituents at different positions of the quinoline core.
A rational approach to library design involves considering the known mechanisms of action of quinoline-based drugs. For instance, many quinoline-based kinase inhibitors feature an arylamino or aryloxy substituent at the C4 position, which often interacts with the hinge region of the kinase domain. Therefore, a subset of the library could be designed to explore a variety of substituted anilines and phenols at this position.
Simultaneously, a diversity-oriented approach can be employed by introducing a wide range of functional groups at other positions of the quinoline ring, such as C2, C3, C6, and C7. This can be achieved by selecting a versatile synthetic route that allows for the incorporation of diverse building blocks. Multicomponent reactions are particularly well-suited for this purpose, as they can generate complex molecules from simple starting materials in a single step.
Synthetic Methodologies: From Classical Reactions to Modern Innovations
The choice of synthetic methodology is critical for the successful construction of a quinoline library. The ideal method should be robust, high-yielding, and amenable to parallel synthesis. Here, we present a comparative overview of several key synthetic routes, followed by detailed protocols for three highly effective methods.
Comparative Overview of Quinoline Synthesis Methods
The selection of a synthetic route often involves a trade-off between yield, reaction time, substrate scope, and reaction conditions. The following table summarizes key quantitative data for several prominent methods for quinoline synthesis.
| Synthesis Method | Key Reagents | Typical Product | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde, active methylene compound | Polysubstituted quinolines | 0.5 - 3.5 h | 60 - 96% | Advantages: High yields, versatile.[6] Disadvantages: Can be limited by the availability of starting materials. |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde/ketone | 2- and/or 4-substituted quinolines | 15 - 17 h | 18 - 37% | Advantages: Uses readily available starting materials. Disadvantages: Often produces tar-like byproducts, lower yields.[7] |
| Povarov Reaction (MCR) | Aniline, aldehyde, alkene/alkyne | Tetrahydroquinolines or quinolines | 24 h | 52 - 81% | Advantages: High atom economy, generates complexity quickly.[8] Disadvantages: Can produce diastereomeric mixtures. |
| Microwave-Assisted Synthesis | Varies | Varies | 8 - 10 min | 68 - 96% | Advantages: Drastically reduced reaction times, often improved yields.[9] Disadvantages: Requires specialized equipment. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates used.
The Friedländer synthesis is a versatile and high-yielding method for preparing polysubstituted quinolines.[10] The use of microwave irradiation can significantly reduce reaction times compared to conventional heating.[9]
Rationale: This method is chosen for its efficiency and broad substrate scope, making it suitable for generating a diverse library of quinolines. The use of p-toluenesulfonic acid (p-TsOH) as a catalyst provides a greener alternative to harsher acids.
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (10 mol%)
-
Ethanol (5 mL)
-
Microwave synthesis vials
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave synthesis vial, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol), the active methylene compound (1.2 mmol), and p-TsOH (10 mol%) in ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120°C) for 15-30 minutes.
-
After the reaction is complete (monitored by TLC), cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
The Doebner-von Miller reaction is a classic method for synthesizing 2- and/or 4-substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[7] While it can sometimes suffer from the formation of tar-like byproducts, careful control of reaction conditions can lead to good yields of the desired products.[11]
Rationale: This reaction is valuable for its use of readily available starting materials. The protocol below includes troubleshooting tips to mitigate common side reactions.
Materials:
-
Aniline (1.0 equiv.)
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde) (1.2 equiv.)
-
6 M Hydrochloric acid
-
Toluene
-
Concentrated sodium hydroxide solution
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline (1.0 equiv.) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve the α,β-unsaturated carbonyl compound (1.2 equiv.) in toluene.
-
Add the solution of the α,β-unsaturated carbonyl compound dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Troubleshooting:
-
Tar Formation: A common issue is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[11] To minimize this, add the carbonyl compound slowly to the refluxing aniline solution.
-
Low Yield: If the yield is low, consider using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid.
The Povarov reaction is a powerful multicomponent reaction (MCR) that allows for the rapid assembly of complex tetrahydroquinolines or quinolines from an aniline, an aldehyde, and an alkene or alkyne.[8][12] This method is highly convergent and ideal for creating a diverse library of compounds.
Rationale: The Povarov reaction is selected for its high atom economy and its ability to generate significant molecular complexity in a single step, which is highly advantageous for library synthesis.
Materials:
-
Aniline (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Alkene (e.g., ethyl vinyl ether) (1.5 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (30 mol%)
-
Acetonitrile (5 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aniline (1.0 mmol) and aldehyde (1.0 mmol) in acetonitrile (5 mL), add BF₃·OEt₂ (30 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkene (1.5 mmol) to the reaction mixture.
-
Continue stirring at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Once the reaction is complete, quench with saturated sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Purification and Characterization of the Quinoline Library
The purification of a compound library presents a unique set of challenges compared to single-compound synthesis. The goal is to efficiently remove excess reagents and byproducts from a large number of samples in parallel.
Parallel Library Purification
For a library of quinoline derivatives, a combination of automated flash chromatography and solid-phase extraction (SPE) can be a highly effective purification strategy.[13]
-
Automated Flash Chromatography: Modern automated flash chromatography systems can be equipped with sample loaders that can process an entire 96-well plate of crude samples, significantly increasing purification throughput.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for purifying libraries of compounds with similar chemical properties. For a library of basic quinoline derivatives, a cation exchange SPE cartridge can be used to bind the desired products while allowing neutral and acidic impurities to be washed away. The purified quinolines can then be eluted with a basic solution.
Characterization of the Library
The structural confirmation and purity assessment of each compound in the library are crucial. A high-throughput workflow combining liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy is recommended.
-
LC-MS: LC-MS provides rapid confirmation of the molecular weight of each compound and an initial assessment of its purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.[5][14]
-
¹H NMR: The chemical shifts and coupling constants of the protons on the quinoline ring are highly informative of the substitution pattern. For example, the proton at the C2 position is typically the most deshielded due to its proximity to the nitrogen atom.[5]
-
¹³C NMR: The chemical shifts of the carbons in the quinoline ring, particularly those adjacent to the nitrogen (C2 and C8a), are characteristic and aid in structural confirmation.[5]
-
Conclusion
The quinoline scaffold remains a highly valuable starting point for the discovery of new therapeutic agents. The synthetic methodologies and protocols outlined in this guide provide a robust framework for the creation of diverse and high-quality quinoline derivative libraries. By combining rational design with modern synthetic techniques and efficient purification and characterization workflows, researchers can significantly accelerate the identification of novel drug candidates with the potential to address a wide range of diseases. The versatility of the quinoline ring system, coupled with the ever-expanding toolkit of synthetic organic chemistry, ensures that this remarkable heterocycle will continue to be a source of inspiration for medicinal chemists for years to come.
References
- Chandra, D., Sachin, S., Rav, S., & Sharma, U. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537–2552.
- Booth, R. J., & Hodges, J. C. (1997). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. Accounts of Chemical Research, 30(1), 18-26.
- Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537-2552.
- Review on recent development of quinoline for anticancer activities. (n.d.).
- Karak, M., et al. (2024). Parallel purification of microscale libraries via automated solid phase extraction. SLAS Technology, 29(2), 100126.
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
- List of quinolones: Uses, common brands, and safety inform
- Performance Comparison of Quinoline Synthesis Methods. (2025). BenchChem.
- Li, Y., et al. (1998). Structure-controlled automated purification of parallel synthesis products in drug discovery.
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. (2025). BenchChem.
- List of Common Quinolones + Uses, Types & Side Effects. (2024, February 15). Drugs.com.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). Tsi-journals.com.
- Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. (2023, September 28). Scientiae Radices.
- Baranczak, A., et al. (2017). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(4), 461-465.
- Povarov reaction for the synthesis of 2-(2-pyridyl)quinoline. (n.d.). SciSpace.
- A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. (2025). BenchChem.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- povarov-reaction-a-versatile-method-to-synthesize-tetrahydroquinolines-quinolines-and-julolidines. (2022, March 10). Ask this paper | Bohrium.
- Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). BenchChem.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
- ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. (2025, August 7).
- Design, Synthesis, Antimicrobial, Anticancer, and Molecular Docking of Novel Quinoline Deriv
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). BenchChem.
- Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction. (n.d.). Biblioteka Nauki.
- How to Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester.
- Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. (2025). BenchChem.
- Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2025, August 10).
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Parallel purification of microscale libraries via automated solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support: Troubleshooting Suzuki Cross-Coupling with 7-(Bromomethyl)quinoline
The Core Challenge: The "Benzylic Trap"
If your Suzuki coupling with 7-(bromomethyl)quinoline is failing, you are likely treating it like a standard aryl halide coupling.[1] It is not.
Standard Suzuki couplings involve
-
Nucleophilic Substitution (
): The base (OH⁻, CO₃²⁻) attacks the benzylic carbon directly, displacing the bromide to form an alcohol or ether.[1] -
Homocoupling (Wurtz-type): Benzylic radicals form easily, leading to rapid dimerization (R-CH₂-CH₂-R) rather than cross-coupling.[1]
-
Nitrogen Poisoning: The quinoline nitrogen is a Lewis base that can coordinate to Palladium, shutting down the catalytic cycle.[1]
Diagnostic Workflow
Before changing conditions, identify how the reaction failed using this logic tree.
Figure 1: Diagnostic logic for identifying the specific failure mode of benzylic couplings.
Troubleshooting & FAQs
Issue 1: "My product is the alcohol (7-hydroxymethylquinoline)."
Diagnosis: You are using a base that is acting as a nucleophile.[1]
Mechanism: Benzylic halides are excellent electrophiles for
-
Switch Base: Move to anhydrous
(mild, bulky) or (non-nucleophilic activation).[1] -
Remove Water: Switch to anhydrous conditions. Water promotes solvolysis.[1]
-
Reference: Molander et al. demonstrated that for benzylic couplings, minimizing hydroxide concentration is critical to prevent hydrolysis [1].[1]
Issue 2: "I see a massive dimer peak (Homocoupling)."
Diagnosis: The oxidative addition is happening, but transmetallation is too slow, or oxygen is present.[1] Mechanism: Benzylic palladium species are prone to disproportionation or radical mechanisms that join two starting molecules.[1] This is often accelerated by trace oxygen.[1] Solution:
-
Ligand Selection: Use SPhos or XPhos .[1][3] These bulky, electron-rich ligands accelerate the cross-coupling cycle, making it faster than the homocoupling side-reaction [2].
-
Slow Addition: Add the benzylic bromide slowly (via syringe pump) to the mixture containing the catalyst and boronic acid.[1] This keeps the concentration of the reactive Pd-alkyl species low.
-
Strict Deoxygenation: Sparging with Argon is insufficient.[1] Freeze-pump-thaw or vigorous scrubbing is required.
Issue 3: "The reaction stalls immediately."
Diagnosis: Catalyst poisoning by the Quinoline Nitrogen.[1] Mechanism: The nitrogen atom in the quinoline ring is a good ligand.[1] It binds to the Pd(0) or Pd(II) center, displacing the phosphine ligands and creating an inactive "Pd-sink."[1] Solution:
-
Ligand Overcrowding: Use extremely bulky ligands (like XPhos or BrettPhos ).[1] Their steric bulk prevents the quinoline nitrogen from approaching the metal center.[1]
-
Lewis Acid Additive: Pre-complex the quinoline with a Lewis acid (like
) or use the HCl salt of the starting material (neutralized in situ by extra base) to tie up the nitrogen lone pair temporarily.[1]
Recommended Protocol: The "Anhydrous SPhos" System
This protocol is designed specifically to suppress
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1][4] | Role |
| Electrophile | 7-(Bromomethyl)quinoline | 1.0 | Substrate |
| Nucleophile | Aryl Boronic Acid | 1.5 | Excess to drive completion |
| Catalyst | Pd(OAc)₂ | 0.05 | Precatalyst |
| Ligand | SPhos | 0.10 | CRITICAL: Accelerates cycle & protects Pd |
| Base | 3.0 | Mild base, low nucleophilicity | |
| Solvent | Toluene (Anhydrous) | 0.2 M | Non-polar to suppress SN2 |
Step-by-Step Procedure
-
Catalyst Pre-activation: In a glovebox or under strict Argon, mix
and SPhos in Toluene.[1] Stir at RT for 15 mins.[1] The solution should turn from orange to yellow/pale (formation of active ).[1] -
Solids Assembly: Add the boronic acid, 7-(bromomethyl)quinoline, and anhydrous
to a reaction vial equipped with a magnetic stir bar. -
Combination: Add the catalyst solution to the solids via syringe.
-
Reaction: Seal tightly. Heat to 100°C for 12-18 hours.
-
Note: Vigorous stirring is essential as
is insoluble in Toluene (heterogeneous base limits hydrolysis).[1]
-
-
Workup: Cool to RT. Filter through Celite (to remove Pd and salts).[1] Dilute with EtOAc, wash with water (to remove boronic salts).[1]
Mechanistic Visualization: The Competition
Understanding the competition between the desired pathway and the "Benzylic Trap" is key to optimization.[1]
Figure 2: The kinetic competition. Standard conditions favor the Red (Trap) paths.[1] Bulky ligands and anhydrous bases force the reaction onto the Green (Desired) path.[1]
References
-
Molander, G. A., & Sandrock, D. L. (2009).[1] Suzuki-Miyaura Cross-Coupling of Secondary Benzylic Bromides.[5][6] Journal of the American Chemical Society.[7]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[7]
-
Yoneda Labs. (2024).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Yoneda Labs Technical Library.
-
Mondal, A., et al. (2021).[1][2] Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides.[2] Royal Society of Chemistry (RSC) Advances.[1][7]
Sources
- 1. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 2. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for 7-(Bromomethyl)quinoline substitution
Welcome to the Reaction Optimization & Troubleshooting Hub. Subject: 7-(Bromomethyl)quinoline (CAS: 769100-08-5) Role: Senior Application Scientist
This guide addresses the specific challenges of working with 7-(Bromomethyl)quinoline. Unlike simple benzyl bromides, this scaffold contains a basic quinoline nitrogen that creates a unique "self-destruct" mechanism via intermolecular quaternization. This guide provides self-validating protocols to suppress this side reaction and maximize yield.
Part 1: Critical Handling & Stability (The "Green Solid" Issue)
Q: My white starting material turned green/black during storage. Is it usable? A: Likely not. This color change indicates autocatalytic decomposition.
-
The Mechanism: 7-(Bromomethyl)quinoline is susceptible to hydrolysis by atmospheric moisture, releasing HBr. The HBr protonates the quinoline nitrogen, activating the ring. More critically, the free base form can undergo intermolecular self-quaternization , where the nitrogen of one molecule attacks the bromomethyl group of another. This forms highly colored, insoluble oligomers (often green or black tars).
-
The Fix:
-
Storage: Store strictly at -20°C under Argon/Nitrogen.
-
Stabilization: If synthesizing in-house, isolate as the hydrobromide salt . The protonated nitrogen (
) is non-nucleophilic, preventing self-polymerization. Neutralize immediately before use.
-
Q: Should I use the Free Base or the Hydrobromide Salt? A: Use the Hydrobromide Salt for storage and handling.
-
Protocol Adjustment: When using the salt in nucleophilic substitution, you must add an extra equivalent of base (e.g., 2.5 eq
instead of 1.5 eq) to neutralize the HBr salt in situ.
Part 2: Optimized Reaction Conditions ( )
Target Reaction: Nucleophilic substitution with amines (e.g., Morpholine, Piperazine) or thiols.
The "Golden" Protocol (Standard Operating Procedure)
Designed to minimize self-quaternization while maximizing
Reagents:
-
7-(Bromomethyl)quinoline HBr salt (1.0 eq)
-
Nucleophile (1.2 – 1.5 eq)
-
Base:
(preferred for kinetics) or (Standard) (2.5 eq) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Pre-mix Nucleophile: Dissolve the Nucleophile and Base in the solvent first. Stir for 10 minutes.
-
Reasoning: This ensures a high concentration of the active nucleophile is ready to intercept the electrophile immediately.
-
-
Cold Addition: Cool the mixture to 0°C.
-
Slow Addition: Add 7-(Bromomethyl)quinoline (solid or solution) slowly.
-
Reasoning: Keeping the electrophile concentration low relative to the nucleophile prevents the quinoline nitrogen from competing for the alkyl halide (suppresses dimerization).
-
-
Temperature Ramp: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.
-
Note: Only heat to 60°C if conversion is <50% after 4 hours. High heat promotes polymerization.
-
Solvent & Base Selection Matrix
| Solvent | Base | Temp | Suitability | Notes |
| MeCN | RT-60°C | High | Best balance. Easy workup. | |
| DMF | DIPEA | RT | Med | Good for solubility, but difficult to remove DMF. DIPEA can cause sluggish reactions if steric bulk is high. |
| Acetone | Reflux | Low | Often too slow; acetone can condense with itself under basic conditions. | |
| THF | NaH | 0°C | Specific | Use only for alkoxide/carbon nucleophiles. Too aggressive for amines. |
Part 3: Troubleshooting Guide (FAQ)
Q: I see a new spot on TLC that doesn't move (Baseline), but it's not my product. A: This is likely the Quaternary Ammonium Dimer .
-
Cause: Reaction concentration was too high (>0.2 M) or mixing was poor.
-
Solution: Dilute the reaction to 0.05 M - 0.1 M. Ensure the nucleophile is in excess before adding the quinoline.
Q: My yield is low (<40%) and I see alcohol formation (7-hydroxymethylquinoline). A: Wet Solvents.
-
Cause: Benzylic bromides hydrolyze rapidly with trace water, especially in alkaline DMF/MeCN.
-
Solution: Dry solvents over molecular sieves (3Å or 4Å) for 24h prior to use. Do not rely on "bottle dry" solvents once opened.
Q: The reaction stalls at 60% conversion. A: Bromide Inhibition.
-
Cause: The leaving group (
) builds up. In reversible equilibria, this can slow the reaction. -
Solution: Add a catalytic amount of Sodium Iodide (NaI, 10 mol%). This performs an in situ Finkelstein reaction, converting the Bromide to a more reactive Iodide, which reacts faster with the nucleophile.
Part 4: Visualizing the Chemistry
Diagram 1: Reaction Pathway & Competitive Side Reactions
This flowchart illustrates the main
Caption: Path analysis showing the critical competition between the desired substitution (Green) and the intermolecular polymerization (Red).
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures immediately.
Caption: Diagnostic logic for identifying and correcting common failure modes in quinoline substitution.
Part 5: References
-
BenchChem. (2025).[1] Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. Retrieved from
-
National Institutes of Health (NIH). (2021). Highly Selective and Efficient Synthesis of 7-Aminoquinolines. Retrieved from
-
Smolecule. (2023). 7-(Bromomethyl)quinoline: Synthesis and Biological Activity Exploration. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 8-(Bromomethyl)quinoline (Analogous Handling). Retrieved from
-
Okten, S. et al. (2016).[2] Reinvestigation of bromination of 8-substituted quinolines. ACG Publications.[2] Retrieved from
Sources
common byproducts in 7-(Bromomethyl)quinoline reactions and their removal
Topic: Troubleshooting Common Byproducts & Purification Protocols Audience: Medicinal Chemists & Process Development Scientists[1]
Introduction: The "Autocatalytic" Challenge
Welcome to the technical support hub for 7-(Bromomethyl)quinoline. As a researcher, you likely selected this reagent to introduce a quinoline pharmacophore via nucleophilic substitution.[1] However, this specific isomer presents a unique challenge compared to standard benzylic halides (like benzyl bromide).[1]
The Core Problem: The molecule contains both a potent electrophile (the benzylic C-Br bond) and a nucleophile (the quinoline nitrogen).[1] This internal duality creates a high risk of self-alkylation (polymerization) and hydrolysis , necessitating strict control over synthesis stoichiometry and storage conditions.[1]
This guide addresses the three critical failure points:
-
Synthesis: Controlling the Mono- vs. Di-bromination ratio.
-
Stability: Preventing "Pink Gum" formation (Self-Quaternization).[1]
-
Purification: Removing byproducts without degrading the target.[1]
Module 1: Synthesis-Related Impurities
Focus: The Wohl-Ziegler Reaction (NBS Bromination)
User Question: "I synthesized 7-(bromomethyl)quinoline using NBS, but my NMR shows a complex multiplet downfield and the mass spec shows an M+79 peak. What happened?"
Technical Diagnosis: You have likely formed the gem-dibromide byproduct , 7-(dibromomethyl)quinoline.[1] This occurs when the reaction stoichiometry is uncontrolled or run too long.[1] Once the monobromide is formed, the remaining benzylic proton becomes more acidic and susceptible to radical abstraction, leading to over-bromination.[1]
The Radical Pathway (Visualization)
Caption: Figure 1. The competitive radical pathway. Excess NBS or prolonged reflux promotes the secondary abstraction step, leading to the gem-dibromide impurity.[1]
Troubleshooting Protocol: Controlling Stoichiometry
-
Reagent Ratio: Use a slight deficit of NBS (0.95 eq) relative to 7-methylquinoline. It is easier to remove unreacted starting material (via acid wash) than to separate the di-bromo species.[1]
-
Initiator: Use AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1]
-
Monitoring: Do not rely on TLC alone (spots often co-elute).[1] Monitor via 1H NMR .
Module 2: Storage & Handling Issues
Focus: Hydrolysis and Self-Alkylation
User Question: "My white solid turned into a pink/red gum after sitting on the bench for two days. Is it salvageable?"
Technical Diagnosis: The color change indicates quaternization (self-alkylation) .[1] The quinoline nitrogen of one molecule has attacked the bromomethyl group of another, forming a quaternary ammonium salt.[1] This process is autocatalytic and often irreversible.[1] If the solid is gummy, it is likely polymerized beyond recovery.[1]
User Question: "I see a new peak in my LCMS at M-Br+OH (M+17 mass shift). Why?"
Technical Diagnosis: This is 7-(Hydroxymethyl)quinoline , resulting from hydrolysis.[1] Benzylic bromides are highly susceptible to moisture, especially if the quinoline ring acts as a general base catalyst.[1]
The Degradation Cycle (Visualization)
Caption: Figure 2.[1][2] Stability profile. The free base is unstable at room temperature.[1] Conversion to the Hydrobromide salt prevents self-alkylation.[1]
Prevention Protocol: The "Acid Trap"
-
Immediate Use: If using the free base, generate it immediately before the next reaction.[1]
-
Long-term Storage: Store as the Hydrobromide salt .
Module 3: Purification Protocols
Focus: Separation Strategy
User Question: "I tried to purify my product on a silica column, but I recovered mostly the alcohol byproduct. How do I purify this?"
Technical Diagnosis: Standard silica gel is slightly acidic and retains water.[1] This environment promotes the hydrolysis of reactive benzylic bromides.[1] Avoid standard silica chromatography unless strictly modified.
Data Summary: Impurity Profile
| Compound | Polarity (Rf on Silica)* | Solubility (Hexanes) | Solubility (Hot EtOAc) | Removal Strategy |
| 7-Methylquinoline (Start) | High (0.[1]6) | High | High | Acid extraction or Recrystallization |
| 7-(Bromomethyl)quinoline (Target) | Medium (0.[1]4) | Moderate | High | Recrystallization |
| 7-(Dibromomethyl)quinoline | Medium-High (0.[1]5) | Moderate | High | Discard in mother liquor |
| 7-(Hydroxymethyl)quinoline | Low (0.[1]1) | Low | Moderate | Remains on silica / Mother liquor |
| Quaternary Polymers | Baseline (0.[1]0) | Insoluble | Insoluble | Filtration |
(Rf values are approximate for 20% EtOAc/Hexane)
Recommended Workflow: Recrystallization (The "Golden Standard")
Recrystallization is superior to chromatography for this compound as it avoids hydrolysis and effectively removes the gem-dibromide.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude brown solid in the minimum amount of boiling Ethyl Acetate (EtOAc) .[1]
-
Clarification: If black specks (polymers) are present, perform a hot filtration rapidly.[1]
-
Precipitation: Slowly add Hexanes (or Heptane) to the hot solution until slight turbidity appears.
-
Ratio: Typically 1:3 to 1:5 (EtOAc:Hexane).[1]
-
-
Cooling: Allow to cool to room temperature, then place in a -20°C freezer for 4 hours.
-
Filtration: Filter the off-white crystals. Wash with cold hexanes.[1]
-
Drying: Vacuum dry in a desiccator (P₂O₅) to remove moisture.[1] Do not heat dry above 40°C.
Alternative: Neutralized Chromatography
If you must use a column (e.g., small scale):
-
Pre-treat Silica: Slurry the silica in Hexanes containing 1-2% Triethylamine (Et₃N) .[1] This neutralizes acidity.[1][3]
-
Eluent: Use Hexanes/EtOAc (gradient) with 1% Et₃N.
-
Speed: Run the column fast (Flash chromatography). Do not let the compound sit on the column.
References
-
Smolecule. (2023).[1][4] Synthesis and Biological Activity of 7-(Bromomethyl)quinoline. Retrieved from [1]
-
BenchChem. (2025).[1][5] Methodologies for the Chemical Synthesis of Bromomethylquinolines. Retrieved from [1]
-
ResearchGate. (2025).[1] Reinvestigation of bromination of 8-substituted quinolines. (Analogous reactivity data for quinoline bromination). Retrieved from
-
National Institutes of Health (NIH). (2025).[1] Highly Brominated Quinolines: Synthesis and Characterization. (Protocol for removing brominated impurities via recrystallization).[1][6] Retrieved from [1]
-
CUNY. (n.d.).[1][6] Purification by Recrystallization: General Protocols for Organic Solids. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. rsc.org [rsc.org]
- 4. Buy 7-(Bromomethyl)quinoline | 769100-08-5 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-(Bromomethyl)quinoline Synthesis
Current Status: Operational Ticket ID: #WQ-7BM-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Wohl-Ziegler Bromination of 7-Methylquinoline
Executive Summary
You are likely experiencing variable yields (30–60%) due to two competing failure modes: nuclear bromination (bromine adding to the quinoline ring) or over-bromination (formation of the gem-dibromide).
The synthesis of 7-(bromomethyl)quinoline via Wohl-Ziegler bromination is a radical-chain process. Unlike standard benzylic brominations (e.g., toluene), the quinoline nitrogen possesses a lone pair that can facilitate ionic side reactions or complex with the brominating agent. To maximize yield, you must suppress the ionic pathway and strictly control the radical propagation chain.
This guide provides a self-validating protocol and troubleshooting logic to stabilize your yields above 80%.
Module 1: The Optimized Protocol (Gold Standard)
Do not use generic "textbook" conditions. This protocol is optimized to suppress the formation of the 7-(dibromomethyl) byproduct.
Reagent Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 7-Methylquinoline | 1.10 | Substrate | Excess is mandatory. It is easier to separate unreacted starting material than the dibromo-impurity. |
| N-Bromosuccinimide (NBS) | 1.00 | Bromine Source | Must be white. Yellow NBS contains free |
| AIBN | 0.05 | Radical Initiator | Add in two portions (0.025 eq at start, 0.025 eq after 1 hour) to maintain radical flux. |
| PhCF | Solvent | Medium | The modern, green alternative to CCl |
Step-by-Step Workflow
-
Preparation: Dissolve 7-methylquinoline (1.1 eq) in anhydrous PhCF
(0.2 M concentration). -
Scavenging (Optional but Recommended): Add anhydrous
(0.1 eq) to the flask.-
Why: The quinoline nitrogen is basic. If trace HBr forms, it protonates the nitrogen, deactivating the ring but potentially precipitating the substrate. Carbonate scavenges HBr without stopping the radical reaction.
-
-
Activation: Add NBS (1.0 eq) and the first portion of AIBN (0.025 eq).
-
Degassing: Sparge with Argon for 10 minutes. Oxygen is a radical trap and will stall initiation.
-
Reaction: Heat to reflux (approx. 100–105°C).
-
Visual Check: The dense NBS solid at the bottom should slowly convert to low-density succinimide floating at the top.
-
-
Monitoring: Check HPLC/TLC at 2 hours.
-
Stop Condition: Stop when NBS is consumed. Do not wait for full conversion of the starting material (remember, you used excess substrate).
-
-
Workup: Filter off succinimide. Wash filtrate with 5%
(removes trace ), then brine. Dry over .[1]
Module 2: The Mechanism & Failure Points
Understanding the competition between the Radical Path (Desired) and Ionic Path (Undesired) is the key to troubleshooting.
Figure 1: Mechanistic divergence.[2] Success depends on keeping the reaction in the green "Radical Propagation" zone.
Module 3: Troubleshooting Guide (FAQ)
Q1: I see a significant amount of "Ring Bromination" (impurities at 5- or 8-position). Why?
Diagnosis: The Ionic Pathway has taken over. This happens if the concentration of free
-
Check Solvent: Are you using Acetonitrile? Switch to PhCF
, Chlorobenzene , or Benzene . Polar solvents stabilize the ionic intermediates that lead to ring bromination. -
Check NBS: If your NBS is yellow/orange, it is contaminated with
. Wash your NBS with water and dry it, or recrystallize it from hot water (below 75°C). -
Light Source: Ensure strong reflux or use a visible light source (500W halogen or blue LED) to accelerate the radical initiation, allowing it to outcompete the ionic reaction.
Q2: I have 15% starting material left, but I also see 10% dibromo-product. Should I add more NBS?
Diagnosis: No. This is a classic "kinetic vs. thermodynamic" trap. The product (benzyl bromide) is actually more reactive toward radical bromination than the starting material because the bromine atom stabilizes the benzylic radical. The Fix:
-
Accept the Conversion: Stop the reaction now. It is chemically impossible to achieve 100% conversion without generating significant dibromo-byproduct.
-
Purification Strategy: The starting material (7-methylquinoline) is much less polar than the product. They separate easily on silica (e.g., 10% EtOAc/Hexane). The dibromo species is very difficult to separate from the monobromo product.
Q3: My product turns black/tarry during purification. What is happening?
Diagnosis: 7-(Bromomethyl)quinoline is an alkylating agent. It is unstable on acidic silica gel and can polymerize via intermolecular N-alkylation (the quinoline nitrogen attacks the bromomethyl group of another molecule). The Fix:
-
Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading the sample.
-
Speed: Perform "Flash" chromatography. Do not let the compound sit on the column.
-
Storage: Store the purified solid under Argon at -20°C. It will degrade at room temperature over days.
Module 4: Solvent Selection Data
We recommend Benzotrifluoride (PhCF
| Solvent | Boiling Point | Dielectric Constant ( | Yield Potential | Safety Profile |
| CCl | 77°C | 2.2 | High | Toxic/Banned (Ozone Depleter) |
| Benzene | 80°C | 2.3 | High | Carcinogenic |
| PhCF | 102°C | 9.2 | High | Good (Green Solvent) |
| Acetonitrile | 82°C | 37.5 | Low (Ring Bromo Risk) | Good |
| Chlorobenzene | 131°C | 5.6 | Medium-High | Moderate |
References
-
Wohl-Ziegler Reaction Mechanism & Conditions
- Source: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.
- Context: Foundational review establishing the necessity of non-polar solvents for radical selectivity.
-
Green Solvent Altern
- Source: Ogawa, A., et al. (2013). Trifluoromethylbenzene (PhCF3)
- Context: Validates PhCF3 as a direct replacement for CCl4 in NBS bromin
-
Quinoline Functionaliz
-
Purific
- Source: Armarego, W. L. F., & Chai, C. L. L. (2013).
- Context: Standard protocols for neutralizing silica gel to prevent decomposition of acid-sensitive alkyl halides.
(Note: While specific yield data for 7-methylquinoline varies by lab, the mechanistic principles cited above are universal for electron-deficient N-heterocycles.)
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for cross-coupling reactions of 7-(Bromomethyl)quinoline
Technical Support Center: Cross-Coupling Optimization for 7-(Bromomethyl)quinoline
Executive Summary: The Substrate Challenge
Case ID: 7-BMQ-Coupling Substrate: 7-(Bromomethyl)quinoline Classification: Benzylic Electrophile / N-Heterocycle[1]
Technical Brief: Coupling 7-(bromomethyl)quinoline presents a dualistic challenge in transition-metal catalysis.
-
The Benzylic Trap: The C(sp³)-Br bond is activated, leading to rapid oxidative addition.[1] This often outpaces transmetallation, resulting in high rates of homocoupling (Wurtz-type dimerization) rather than the desired cross-coupling.[1]
-
The Heterocyclic Poison: While the N-atom is distal (position 1) to the reaction site (position 7), the electron-rich quinoline nitrogen can competitively bind to the electrophilic metal center (Pd or Ni) in an intermolecular fashion, arresting the catalytic cycle (catalyst poisoning).[1]
This guide provides an evidence-based selection matrix for catalysts and troubleshooting protocols to overcome these specific failure modes.
Part 1: Catalyst Selection Matrix
The choice of catalyst must balance the need for a bulky ligand (to prevent N-coordination) with the electronic requirements to facilitate transmetallation of a sp³ center.[1]
Primary Recommendation: The "Workhorse" System (Suzuki-Miyaura)
For coupling with Aryl Boronic Acids/Esters.[2]
| Component | Recommendation | Technical Rationale |
| Catalyst | Pd(dppf)Cl₂ · DCM | The large bite angle of the dppf ligand (ferrocene backbone) creates a steric environment that discourages the coordination of the quinoline nitrogen.[1] Furthermore, it is electronically tuned to suppress |
| Loading | 2–5 mol% | Higher loading compensates for potential partial deactivation by the heterocycle. |
| Base | K₃PO₄ (anhydrous) | Carbonate bases often require water, which promotes hydrolysis of the benzylic bromide to the alcohol.[1] Phosphate is mild and effective in anhydrous or low-water conditions.[2] |
| Solvent | 1,4-Dioxane / Water (10:1) | A small amount of water is strictly necessary for the boronic acid activation, but excess leads to substrate hydrolysis.[1][2] |
Secondary Recommendation: The "High-Fidelity" System (Negishi)
For coupling with Organozinc Reagents (Best for preventing homocoupling).[1][2]
| Component | Recommendation | Technical Rationale |
| Catalyst | Pd-PEPPSI-IPr | This NHC (N-Heterocyclic Carbene) precatalyst is extremely robust.[2][3] The bulky IPr ligand forms a "steric umbrella" that renders the Pd center virtually immune to poisoning by the quinoline nitrogen.[1] |
| Reagent | Organozinc Halide (R-ZnX) | Transmetallation with Zn is faster than Boron, allowing the cross-coupling cycle to outcompete the homocoupling side reaction.[1][2] |
| Additive | LiCl / LiBr | Lithium salts break up organozinc aggregates, increasing the concentration of the active monomeric species.[1] |
Part 2: Troubleshooting & Optimization Logic
Issue 1: Significant Homocoupling (Dimerization)
Symptom: You isolate 1,2-bis(quinolin-7-yl)ethane instead of the product. Root Cause: Oxidative addition of the benzylic bromide is too fast. A high concentration of oxidative addition complex (Ar-Pd-Br) accumulates and disproportionates or reacts with a second equivalent of halide.
Protocol Adjustment:
-
Invert Addition Order: Do not add the bromide to the catalyst. Instead, keep the catalyst and nucleophile (boronic acid/zinc) in the flask and add the 7-(bromomethyl)quinoline slowly via syringe pump over 1-2 hours.[1] This keeps the instantaneous concentration of the electrophile low.
-
Reductive Suppression: Add 10–20 mol% Potassium Formate . This acts as a mild reductant to regenerate Pd(0) from inactive Pd(II) dimers that form during the homocoupling pathway, effectively "rescuing" the catalyst.[1]
Issue 2: Low Conversion (Catalyst Poisoning)
Symptom: Starting material remains unreacted; catalyst precipitates as a black solid (Pd black) early in the reaction.[1] Root Cause: The quinoline nitrogen is displacing the phosphine ligands, leading to an inactive complex and eventual catalyst decomposition.[1]
Protocol Adjustment:
-
Scavenger Additive: Add 1.0 equiv of CuI (if using Sonogashira/Stille) or a Lewis Acid like ZnCl₂ (if compatible).[1] The Lewis acid will preferentially coordinate to the quinoline nitrogen, shielding the Pd catalyst.[1]
-
Switch to NHC Ligands: Move from phosphines (Pd(PPh₃)₄) to NHC catalysts (Pd-PEPPSI-IPr). The Pd-NHC bond is significantly stronger and less labile than the Pd-P bond.[1]
Part 3: Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired cross-coupling and the parasitic homocoupling/poisoning pathways.
Caption: Kinetic competition between productive cross-coupling (green path) and parasitic poisoning/homocoupling (red paths).[1]
Part 4: Validated Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of 7-(Bromomethyl)quinoline Designed to minimize homocoupling and hydrolysis.[2]
Reagents:
Step-by-Step:
-
Pre-activation: In a reaction vial, combine the Aryl Boronic Acid, K₃PO₄, and Pd(dppf)Cl₂.[1] Purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane. Stir at room temperature for 10 minutes to allow partial solubilization and catalyst activation.
-
Slow Addition (CRITICAL): Dissolve 7-(Bromomethyl)quinoline in a separate volume of degassed dioxane.
-
Execution: Heat the main reaction vial to 80°C. Using a syringe pump, add the quinoline solution dropwise over 60 minutes .
-
Why? This keeps the concentration of the highly reactive benzylic bromide low relative to the Pd(0) and Boronic acid, favoring the cross-coupling cycle over dimerization.[1]
-
-
Workup: Filter through a pad of Celite to remove palladium residues. The quinoline nitrogen can cause the product to stick to silica; add 1% Triethylamine to your eluent during purification.[1]
Part 5: Frequently Asked Questions (FAQ)
Q: Why is my yield low despite full consumption of the starting material? A: You are likely experiencing hydrolysis . Benzylic bromides are extremely sensitive to moisture. If your solvent is "wet" or you are using a carbonate base (which generates water upon neutralization), the bromide converts to the alcohol (7-(hydroxymethyl)quinoline).[1]
-
Fix: Switch to anhydrous K₃PO₄ or CsF and ensure solvents are strictly anhydrous.
Q: Can I use Pd/C (Heterogeneous Catalyst)? A: Generally, no .[1] While Pd/C is excellent for hydrogenations, it is poor for cross-coupling benzylic halides because the reaction surface facilitates radical recombination (homocoupling).[1] Furthermore, the quinoline nitrogen will strongly adsorb to the carbon support, reducing recovery.[1]
Q: The reaction turns black immediately upon adding the substrate.[1] Is this bad? A: Rapid formation of Pd black (precipitate) indicates catalyst decomposition (agglomeration).[1] This confirms that the oxidative addition was too fast and the catalyst was not stabilized by the ligand.[1]
-
Fix: Increase the ligand-to-metal ratio (add extra dppf or PPh₃) or switch to the PEPPSI-IPr catalyst which is stable even in air.
References
-
Suzuki-Miyaura Coupling of Benzylic Halides: Molander, G. A., & Sandrock, D. L. (2009).[1][2] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Current Organic Chemistry. Link
-
Suppression of Homocoupling: Linder, C., et al. (2011).[1] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Link[1][2]
-
PEPPSI Catalysts for Difficult Substrates: Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Suzuki-Miyaura Cross-Coupling.[2] Chemistry – A European Journal.[3][4] Link[1]
-
Negishi Coupling of Benzylic Halides: Negishi, E., et al. (2011).[1][5] Formation of C-C Bonds via Palladium-Catalyzed Cross-Coupling. The Journal of Organic Chemistry. Link[1]
Sources
- 1. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Managing Exothermic Profiles in Quinoline Synthesis
Executive Summary & Hazard Landscape[1]
Quinoline scaffolds are ubiquitous in antimalarials (Chloroquine), antivirals (Saquinavir), and kinase inhibitors (Lenvatinib). However, the classic synthetic routes—specifically Skraup , Doebner-Miller , and Friedländer —are notorious for their "thermal runaway" potential.
The core danger lies in the induction period . Many of these reactions involve an autocatalytic or delayed exothermic event. In a batch reactor, reagents may accumulate without reacting (due to insufficient temperature or mixing), only to trigger a violent, instantaneous release of energy once the activation barrier is breached.
This guide prioritizes engineering controls (Flow Chemistry) and chemical moderators over simple "ice bath" protocols.
Module A: The Skraup & Doebner-Miller Protocol
Risk Profile: Critical. The formation of acrolein (in situ) and subsequent Michael addition/cyclization releases significant heat. The addition of oxidant (nitrobenzene) creates a deflagration hazard.
The "Moderated" Batch Protocol
Standard Skraup reactions are unpredictable. We recommend the Sulfo-Mix Modification with Ferrous Sulfate.
Why Ferrous Sulfate?
FeSO₄ acts as a radical scavenger and redox moderator. It tempers the oxidizing power of nitrobenzene/arsenic acid, extending the reaction time but significantly flattening the exotherm curve.
Step-by-Step Safety Workflow
| Step | Action | Technical Rationale |
| 1 | Pre-mix Reagents | Mix amine, glycerol, and FeSO₄ (catalytic) . Do NOT add acid yet. |
| 2 | Acid Dosing | Add H₂SO₄ dropwise at <20°C. |
| 3 | Ramp Rate | Heat to 100°C over 1 hour. |
| 4 | Reflux Check | Monitor internal temp vs. jacket temp. |
Troubleshooting & FAQs
Q: The reaction mixture turned into a solid black "tar" monolith. What happened?
-
A: You experienced uncontrolled polymerization .[1] Acrolein (or the
-unsaturated ketone in Doebner-Miller) polymerized faster than the aniline could attack it.-
Fix: Increase the dilution (solvent volume) or use a biphasic system (e.g., aqueous acid + toluene) to sequester the reactive intermediate until the cyclization step.
-
Q: The temperature spiked 40°C in 30 seconds despite the heating mantle being off.
-
A: This is a Delayed Onset Runaway . You likely added reagents too quickly at a low temperature, accumulating unreacted material. When the threshold temp was reached, everything reacted at once.
-
Immediate Action: Emergency crash cooling (Liquid N₂ or dry ice/acetone) if available. If pressure rises, evacuate the hood immediately.
-
Module B: The Gold Standard – Continuous Flow Chemistry
Recommendation: For any scale >10g, transition from batch to continuous flow.
Flow chemistry eliminates the "accumulation" risk. Only a small volume of reagents is under stress at any given second.
The Flow Setup Logic
The following diagram illustrates the safety logic of converting a batch Skraup/Gould-Jacobs process to a continuous flow system.
Caption: Continuous flow setup minimizes thermal load. The "Heated Coil" allows for rapid heat dissipation that is impossible in round-bottom flasks.
Flow Protocol Parameters (Representative)
-
Reactor Material: Hastelloy or PFA (due to harsh acids).
-
Residence Time: 5–10 minutes (vs. 4 hours in batch).
-
Temperature: Can be safely run above boiling point (superheated) due to pressurization (back-pressure regulator ~100 psi).
Module C: High-Temperature Cyclizations (Gould-Jacobs)
Context: This route requires temperatures of 250°C+ to drive the elimination of ethanol and cyclization.
Heat Transfer Management
Using a standard oil bath at 250°C creates "hot spots" that degrade the product and cause charring.
Protocol:
-
Solvent: Use Dowtherm A (Diphenyl ether/biphenyl mixture). It boils at ~258°C, providing a "thermal clamp." The temperature cannot exceed the boiling point, preventing runaway.
-
Equipment: Use a Dean-Stark trap. The reaction is driven by the removal of ethanol.[2] If ethanol is not removed, the reaction stalls; if you push heat to force it, you risk decomposition.
Troubleshooting & FAQs
Q: I see massive fuming and pressure buildup during the Gould-Jacobs cyclization.
-
A: This is likely rapid ethanol vaporization.
-
Fix: Ensure your condenser coolant is <0°C. The ethanol generation rate is the rate-limiting step for safety. If ethanol evolves too fast, lower the bath temp by 10°C.
-
Q: Yield is low (<30%) and the product is purple/black.
-
A: Oxidation of the phenol intermediate.[3]
-
Fix: Sparge the reaction vessel with Nitrogen or Argon for 15 minutes prior to heating. Run the reaction under a positive pressure of inert gas.
-
Comparative Data: Cooling & Control
| Method | Heat Removal Capacity (W/L) | Safety Rating | Recommended Scale |
| Ice Bath (Batch) | ~50 | Low | < 5g |
| Active Chiller (Batch) | ~200 | Medium | 5g – 50g |
| Reflux (Evaporative) | ~500 | High (Self-limiting) | 10g – 100g |
| Continuous Flow | >2000 | Excellent | > 100g (Scalable) |
Note: Flow chemistry offers orders of magnitude better heat removal due to the high surface-area-to-volume ratio of micro-reactors.
References & Authority
-
Skraup Safety & Moderators:
-
Organic Syntheses Procedure (Nitroquinoline): Detailed safety notes on the violence of the Skraup reaction and temperature management.
-
Source:
-
-
Flow Chemistry for Quinolines:
-
Kappe Group (Univ. Graz): Pioneering work on handling hazardous nitrations and Skraup syntheses in continuous flow.
-
Source:
-
-
Doebner-Miller Troubleshooting:
-
Benchchem Technical Guides: Protocols for managing tar formation and biphasic systems.[4]
-
Source:
-
-
Scale-Up Safety Principles:
-
Stanford EHS: Guidelines on the "3x Rule" and thermal runaway prevention.[5]
-
Source:
-
Sources
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Bromoquinolines
<
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Suzuki-Miyaura cross-coupling reactions with bromoquinoline substrates. Homocoupling, the undesired dimerization of the boronic acid or ester, is a common side reaction that can significantly lower the yield of your desired biaryl product and complicate purification. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize this side reaction and optimize your synthetic outcomes.
Troubleshooting Guide: Tackling Homocoupling Head-On
This section addresses specific experimental issues you might be facing. The answers provide not just solutions, but the chemical reasoning behind them, empowering you to make informed decisions in your research.
Q1: I'm observing a significant amount of biquinoline byproduct in my reaction. What is the most likely cause and my first line of defense?
A1: The primary culprit behind homocoupling is often the presence of dissolved oxygen in your reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then catalyze the homocoupling of your boronic acid, especially if the rate of oxidative addition of the bromoquinoline is slow.[1][4]
Your first and most critical line of defense is rigorous degassing of your solvents and reaction mixture.
-
Recommended Methods for Degassing:
-
Freeze-Pump-Thaw: This is the gold standard for removing dissolved gases. The solvent is frozen using liquid nitrogen under an inert atmosphere (argon or nitrogen), a vacuum is applied to remove gases from the solid, and then the solvent is thawed. Repeating this cycle three to five times is highly effective.
-
Inert Gas Sparging: Bubbling a stream of an inert gas, such as argon or nitrogen, through your solvent for 15-30 minutes can also be effective. For maximum efficiency, use a subsurface sparge, where the gas is introduced below the surface of the liquid.[1][5]
-
Q2: I've thoroughly degassed my reaction, but homocoupling is still a persistent issue. What other factors should I investigate?
A2: If degassing alone isn't solving the problem, it's time to look at the other components of your reaction. The choice of catalyst, ligand, and base can all play a significant role in favoring the desired cross-coupling pathway over homocoupling.
-
Catalyst and Ligand Selection:
-
Use a Pd(0) Source or an Efficient Pre-catalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be mediated by the homocoupling of the boronic acid.[4] Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that cleanly generates Pd(0) can be beneficial.
-
Employ Bulky, Electron-Rich Ligands: Ligands play a crucial role in modulating the reactivity of the palladium center. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle, which can outcompete the homocoupling pathway.[6][7][8][9] These ligands can also help prevent the formation of palladium species that are prone to promoting homocoupling.[9] N-heterocyclic carbenes (NHCs) are another class of bulky, electron-donating ligands that have shown success in minimizing homocoupling.[10][11][12]
-
-
Base Selection:
-
The base activates the boronic acid for transmetalation.[13][14] However, a base that is too strong or used in excess can sometimes promote side reactions. Weaker bases like K₂CO₃ or K₃PO₄ are often a good starting point.[9] In some cases, anhydrous conditions with a base like K₃PO₄ can be advantageous, especially if protodeboronation (hydrolysis of the boronic acid) is also a competing side reaction.[9][15]
-
The interplay between these factors is critical. For instance, a bulky ligand might be necessary to facilitate the coupling of a sterically hindered bromoquinoline, which in turn can reduce the lifetime of palladium intermediates that could lead to homocoupling.[16][17]
Q3: I suspect my boronic acid is unstable under the reaction conditions. How can I confirm this and what can I do about it?
A3: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[4][15] This can be exacerbated by harsh reaction conditions (high temperatures, strong bases). If you are observing the formation of the parent arene of your boronic acid, this is a strong indicator of protodeboronation.
-
Strategies to Mitigate Boronic Acid Instability:
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable than their corresponding acids and can be used to suppress protodeboronation.[4]
-
Use Milder Conditions: If possible, try running your reaction at a lower temperature or with a milder base.
-
Anhydrous Conditions: As mentioned previously, using anhydrous conditions with a base like K₃PO₄ can help if protodeboronation is a significant issue.[9]
-
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst is generally the best for Suzuki couplings of bromoquinolines?
A: There is no single "best" catalyst, as the optimal choice depends on the specific bromoquinoline and boronic acid being used. However, catalyst systems based on bulky, electron-rich phosphine ligands like SPhos and XPhos, often in combination with a Pd(0) source or a pre-catalyst, have shown broad applicability and high efficiency for coupling heteroaryl halides.[6][8] For particularly challenging couplings, screening a small panel of catalysts and ligands is often the most effective approach.
Q: How does the position of the bromine on the quinoline ring affect the reaction?
A: The position of the bromine atom can significantly influence the rate of oxidative addition, which is a key step in the Suzuki catalytic cycle.[18] Bromine atoms at positions that are more electron-deficient (e.g., adjacent to the nitrogen atom) may undergo oxidative addition more readily. Conversely, bromine atoms in more electron-rich positions or in sterically hindered environments may require more active catalyst systems to react efficiently.
Q: Can the quinoline nitrogen interfere with the reaction?
A: Yes, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[19] The use of bulky ligands can help to mitigate this by sterically shielding the palladium center and favoring the desired catalytic pathway.
Q: Is it possible to completely eliminate homocoupling?
A: While it may not always be possible to eliminate homocoupling entirely, it can almost always be reduced to a minor byproduct through careful optimization of the reaction conditions as outlined in this guide. Rigorous degassing, appropriate choice of catalyst and ligand, and careful selection of the base are all critical factors in achieving high yields of the desired cross-coupled product.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling of a Bromoquinoline
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of bromoquinolines, with specific emphasis on minimizing homocoupling.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromoquinoline (1.0 equiv.), the boronic acid or pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Solvent Addition and Degassing: Add the chosen anhydrous solvent (e.g., dioxane or toluene). Degas the mixture thoroughly using either the freeze-pump-thaw method (3-5 cycles) or by sparging with argon for 20-30 minutes.
-
Reaction: Under a positive pressure of argon or nitrogen, heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromoquinoline starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Chemistry
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Competing Pathways: Cross-Coupling vs. Homocoupling
Caption: Competing pathways in Suzuki reactions.
Data Summary
| Ligand Type | General Characteristics | Efficacy in Suppressing Homocoupling | Representative Examples |
| Bulky Monophosphines | Electron-rich, sterically demanding | High | SPhos, XPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically bulky | High | IPr, SIMes |
| Bidentate Phosphines | Form stable chelate complexes | Moderate to High | dppf, Xantphos |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A highly active and efficient catalyst system for the Suzuki-Miyaura cross-coupling reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 126(40), 13154-13155.
- Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 939.
- Colacot, T. J. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 52(9), 2838-2844.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
- Denton, J. L., & Davies, I. W. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 17(6), 1348-1369.
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Tshilongo, J., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28243-28253.
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... [Table]. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Anderson, N. G., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(1), 99-105.
- Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews, 33(5), 245-265.
-
ACS Publications. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119.
- Braga, A. A. C., et al. (2008). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Organometallics, 27(23), 6205-6212.
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Table]. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86323-86326.
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Video]. YouTube. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Request PDF]. Retrieved from [Link]
-
ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
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- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
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- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparing the reactivity of 7-(Bromomethyl)quinoline and 7-(chloromethyl)quinoline
Executive Summary: The Stability-Reactivity Trade-off
In medicinal chemistry and heterocycle functionalization, the choice between 7-(bromomethyl)quinoline (7-BMQ) and 7-(chloromethyl)quinoline (7-CMQ) represents a classic trade-off between kinetic reactivity and thermodynamic stability.
-
7-(Chloromethyl)quinoline is the Logistics Choice . It is robust, resists hydrolysis during storage, and is cost-effective. However, it often requires harsh conditions or catalysis to react with sterically hindered or weak nucleophiles.
-
7-(Bromomethyl)quinoline is the Kinetic Choice . It offers rapid reaction rates and functions under milder conditions, making it ideal for sensitive substrates. The penalty is a significantly reduced shelf-life due to moisture sensitivity and intermolecular self-alkylation.
The Scientist’s Verdict: For process scale-up, prioritize the Chloro derivative and use in situ activation (Finkelstein conditions). For exploratory medicinal chemistry or late-stage functionalization of delicate scaffolds, isolate or freshly prepare the Bromo derivative.
Fundamental Chemical Principles
To make an informed choice, we must quantify the underlying physical organic chemistry. The reactivity difference is driven by two factors: Bond Dissociation Energy (BDE) and Leaving Group Ability .
Bond Dissociation Energy (BDE)
The carbon-halogen bond strength dictates the activation energy (
| Bond Type | Approx.[1][2][3][4][5] BDE (kcal/mol) | Implication |
| Benzylic C-Cl | ~74 (310 kJ/mol) | Higher |
| Benzylic C-Br | ~63 (264 kJ/mol) | Lower |
Data derived from general benzylic system trends [1, 2].
Leaving Group Ability
In nucleophilic substitutions (
-
Bromide (
): Conjugate acid HBr ( ). Excellent leaving group. -
Chloride (
): Conjugate acid HCl ( ). Good leaving group, but inferior to bromide.
Performance Comparison Analysis
Reaction Kinetics & Mechanism
Both compounds react primarily via
Visualization: Reaction Coordinate Diagram
The following diagram illustrates the lower activation energy barrier for the Bromo derivative compared to the Chloro derivative.
Stability and Storage Risks
This is the critical differentiator. Quinoline contains a basic nitrogen atom. While the 7-position is geometrically distant, preventing intramolecular cyclization, intermolecular self-alkylation is a major degradation pathway for the Bromo derivative.
-
7-BMQ (Bromo):
-
Risk:[3] The quinoline nitrogen of Molecule A attacks the benzylic carbon of Molecule B.
-
Result: Formation of insoluble quaternary ammonium salts (polymerization/oligomerization).
-
Storage: Must be stored at
, under Argon, protected from light.
-
-
7-CMQ (Chloro):
-
Risk:[3] Low. The C-Cl bond is too strong for the quinoline nitrogen to displace it readily at room temperature.
-
Storage: Stable at Room Temperature (RT) in a desiccator.
-
Experimental Protocols
Synthesis of 7-(Bromomethyl)quinoline (Radical Bromination)
Direct synthesis from 7-methylquinoline is the standard route.
Reagents: 7-Methylquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (BPO) or AIBN (0.1 eq).
Solvent:
Protocol:
-
Dissolve 7-methylquinoline in anhydrous solvent under
. -
Add NBS and radical initiator (BPO/AIBN).
-
Critical Step: Reflux is required to initiate the radical chain mechanism. Monitor by TLC until starting material disappears.
-
Filtration: Cool to
to precipitate succinimide byproduct. Filter. -
Purification: Evaporate solvent. Note: 7-BMQ is often lachrymatory and unstable on silica gel. Rapid filtration through a short neutral alumina plug is recommended over full column chromatography [3, 4].
The "Finkelstein Strategy" (In-Situ Activation)
The preferred method for Application Scientists. Buy the stable Chloro, react like the Bromo.
Concept: Add a catalytic or stoichiometric amount of Sodium Iodide (NaI) to the reaction containing 7-(chloromethyl)quinoline.
Mechanism:
Protocol:
-
Dissolve 7-(chloromethyl)quinoline (1.0 eq) and Nucleophile (1.1 eq) in Acetone or DMF.
-
Add NaI (0.1 – 0.5 eq for catalysis; 1.0 eq for difficult substrates).
-
Stir at RT or mild heat (
). -
Observation: Precipitation of NaCl (in acetone) confirms the halogen exchange is proceeding [5].
Decision Matrix & Workflow
Use this logic flow to determine the correct reagent for your specific campaign.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Bromo) | Hydrolysis or Self-Alkylation | Ensure solvent is anhydrous. Do not store the intermediate; use immediately after workup. |
| Incomplete Reaction (Chloro) | High Activation Energy | Add 10-20 mol% NaI (Finkelstein catalyst). Switch solvent to dipolar aprotic (DMF/DMSO) to enhance nucleophilicity. |
| Darkening of Product | Oxidation/Polymerization | Quinoline derivatives are light sensitive. Wrap flasks in foil. Store under Argon. |
| Lachrymatory Effect | Halomethyl group volatility | Both compounds are potent eye irritants (tear gas-like). Handle only in a well-ventilated fume hood. |
References
-
Gronert, S. (2022). Bond Dissociation Energy.[3][6] Chemistry LibreTexts. Link
-
Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data supported by general benzylic BDE trends discussed in Acc. Chem. Res. 2003, 36, 4, 255–263). Link
-
Smith, J. et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline. RSC Advances. Link
- Musso, D. L., et al. (2003). Synthesis and Antiviral Activity of 7-Substituted Quinolines. (General protocol validation for benzylic bromination of quinolines). Journal of Medicinal Chemistry.
-
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges., 43: 1528-1532. (Foundational reference for the catalytic exchange protocol). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
spectroscopic analysis to confirm the structure of 7-(Bromomethyl)quinoline products
Topic: Spectroscopic Analysis to Confirm the Structure of 7-(Bromomethyl)quinoline Products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Benzylic Bromide Challenge
In medicinal chemistry, 7-(Bromomethyl)quinoline is a high-value intermediate, often serving as the electrophilic "warhead" for attaching the quinoline scaffold to receptor antagonists or kinase inhibitors. However, its structural confirmation presents a unique duality:
-
Reactivity: The benzylic carbon is highly susceptible to nucleophilic attack (hydrolysis to alcohol) and radical dimerization.
-
Ambiguity: Radical bromination of 7-methylquinoline often yields a statistical mixture of unreacted starting material, the desired mono-bromide, and the over-brominated gem-dibromide.
This guide moves beyond basic characterization, comparing analytical techniques to establish a self-validating protocol for confirming the structure and purity of 7-(bromomethyl)quinoline.
Comparative Analysis of Analytical Techniques
Not all spectroscopic methods are equal for this specific compound.[1][2][3][4] The following table evaluates the efficacy of standard techniques in resolving the critical "Mono-bromo vs. Di-bromo vs. Starting Material" conflict.
| Feature | LC-MS (ESI/APCI) | FT-IR | X-Ray Crystallography | |
| Primary Utility | Definitive Structure Proof | Purity & Molecular Weight | Functional Group Check | Absolute Configuration |
| Differentiation Power | High. Resolves -CH | Medium. Fragmentation often leads to loss of [Br], mimicking the benzylic cation. | Low. C-Br stretches (500-600 cm | Ultimate. But requires a single crystal (difficult for unstable oils/solids). |
| Speed/Throughput | High (10 min) | High (15 min) | High (5 min) | Low (Days/Weeks) |
| Sample Risk | Moderate. Wet solvents cause in-situ hydrolysis. | High. Reacts with protic mobile phases (MeOH/H | Low. | Low. |
| Verdict | GOLD STANDARD | SUPPORTING | SCREENING ONLY | NICHE |
The Self-Validating Protocol (SVP)
To ensure scientific integrity, we employ a Self-Validating Protocol . This workflow uses the specific weaknesses of one method (e.g., MS fragmentation) and covers them with the strengths of another (e.g., NMR integration).
Step 1: Sample Preparation (Critical Control Point)
-
Hazard: 7-(Bromomethyl)quinoline is a lachrymator and hydrolytically unstable.
-
Protocol:
-
Use anhydrous CDCl
stored over molecular sieves. -
Filter the solution through a small plug of anhydrous K
CO directly into the NMR tube if acid sensitivity is suspected. -
Run immediately. Do not store the solution overnight.
-
Step 2: H NMR Acquisition & Analysis
The proton NMR provides the most distinct "fingerprint" for the bromination progress.
Diagnostic Chemical Shifts (in CDCl
)
| Moiety | Starting Material (7-Methylquinoline) | Target Product (7-Bromomethylquinoline) | Impurity (7-Dibromomethylquinoline) | Hydrolysis (7-Hydroxymethylquinoline) |
| Benzylic H | ||||
| H-8 (Aromatic) | ||||
| Integration | Reference (3H) | Ratio must be 2:3 (CH | Ratio 1:3 | Variable |
Analyst Note: The shift from 2.55 ppm (Methyl) to ~4.70 ppm (Bromomethyl) is the primary confirmation. If you see a small singlet at 6.75 ppm , you have over-brominated (dibromide). If you see a singlet at 4.85 ppm that does not couple to carbon in HSQC the same way, it is likely the alcohol (hydrolysis).
Step 3: Mass Spectrometry Confirmation
-
Ionization: ESI+ (Electrospray Ionization).
-
Key Observation: Look for the Isotopic Pattern .
-
Bromine exists as
Br and Br in a ~1:1 ratio. -
Target Mass (M+H): ~222.0 and 224.0 (equal intensity doublet).
-
Warning: If you see a single peak at M+H 223, you have lost the bromine (hydrolysis or reduction). If you see a 1:2:1 triplet, you have a dibromide impurity.
-
Visualizing the Decision Logic
The following diagram illustrates the logical workflow for a researcher confirming the product structure.
Figure 1: Decision tree for spectroscopic validation of benzylic bromination products.
Advanced Structural Differentiation (Isomers)
A common pitfall is the regio-isomer confusion . If the starting material was impure, you might produce 2-, 3-, 6-, or 8-bromomethyl isomers.
Regiochemistry Validation via Coupling Constants ( )
To confirm the substituent is at position 7 , focus on the aromatic splitting pattern of the quinoline ring:
-
H-8 (The Isolated Proton):
-
In the 7-substituted isomer, position 8 is isolated from position 6 by the substituent.[5]
-
Signal: It appears as a Singlet (s) or a very finely split doublet (
Hz, meta-coupling to H-6). -
Contrast: If the substituent were at position 6, H-7 and H-8 would show strong ortho-coupling (
Hz), appearing as doublets.
-
-
H-2, H-3, H-4 (The Pyridine Ring):
-
These protons remain relatively unchanged compared to the standard quinoline system (
8.9, 7.4, 8.1 ppm respectively). Their integration confirms the integrity of the heterocyclic core.
-
Figure 2: Logic flow for distinguishing the 7-isomer from ortho-coupled isomers (5 or 6) using H-8 coupling.
References
-
ChemicalBook. (n.d.). 7-Methylquinoline NMR Spectrum. Retrieved from
- Source for starting m
-
Sigma-Aldrich. (n.d.).[6] 8-(Bromomethyl)quinoline Product Specification. Retrieved from
- Comparative data for benzylic bromide stability and handling.
-
National Institutes of Health (NIH). (2016). Reinvestigation of bromination of 8-substituted quinolines. Retrieved from
- Mechanistic insights into quinoline bromin
-
Royal Society of Chemistry. (2018).[2] Supplementary Information: Synthesis of substituted quinolines. Retrieved from
- Detailed NMR coupling constants for quinoline deriv
-
Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination. Retrieved from
- Foundational theory on benzylic radical stability.
Sources
- 1. mro.massey.ac.nz [mro.massey.ac.nz]
- 2. rsc.org [rsc.org]
- 3. 7-Methylquinoline(612-60-2) 1H NMR spectrum [chemicalbook.com]
- 4. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. 2-(Bromomethyl)quinoline = 96.5 GC 5632-15-5 [sigmaaldrich.com]
A Senior Application Scientist's Guide to HPLC Purity Assessment of 7-(Bromomethyl)quinoline Derivatives
Abstract
7-(Bromomethyl)quinoline and its derivatives are pivotal building blocks in medicinal chemistry, serving as precursors for a wide array of pharmacologically active molecules.[1][2] The purity of these intermediates is paramount, as trace impurities can propagate through multi-step syntheses, compromising the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of these reactive compounds. We will compare common chromatographic approaches, explain the rationale behind methodological choices, and present a detailed, self-validating protocol designed to meet stringent regulatory expectations.[3][4]
The Analytical Challenge: Understanding the Analyte
7-(Bromomethyl)quinoline derivatives present a unique set of challenges for HPLC analysis. The primary difficulty stems from the reactivity of the benzylic bromide group. This functional group is susceptible to nucleophilic substitution, particularly hydrolysis, which can occur in the presence of aqueous mobile phases.[5][6]
Potential Process-Related Impurities and Degradants:
-
Starting Materials: Unreacted 7-methylquinoline or other precursors.
-
Hydrolysis Product: 7-(Hydroxymethyl)quinoline, formed by the reaction of the bromomethyl group with water. This is often the primary degradant.[6]
-
Dimerization Products: Self-condensation products that can form during synthesis or storage.
-
Over-bromination Products: Di- or tri-brominated quinoline species, depending on the synthesis conditions.[7][8]
A successful HPLC method must be a stability-indicating method, meaning it can effectively separate the intact parent compound from all potential process impurities and degradation products.[9][10]
Strategic Method Development: A Comparative Approach
Developing a reliable HPLC method requires a systematic evaluation of columns, mobile phases, and detection parameters. The goal is to achieve optimal resolution, peak symmetry, and sensitivity.
The choice of stationary phase is the most critical factor influencing chromatographic selectivity.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and a logical starting point. Its long alkyl chains provide strong hydrophobic retention, which is effective for the relatively nonpolar quinoline ring system.[11][12] However, its purely aliphatic nature may not provide sufficient selectivity to resolve structurally similar impurities.
-
Phenyl-Hexyl: This stationary phase offers an alternative and often superior selectivity for aromatic compounds like quinolines.[13][14] The phenyl groups on the stationary phase can engage in π-π interactions with the quinoline's aromatic rings, providing a different retention mechanism compared to the hydrophobic interactions of a C18 column.[12][15] This can be particularly advantageous for separating impurities where the primary structural difference is subtle.[16]
Expert Rationale: For 7-(bromomethyl)quinoline, a Phenyl-Hexyl column is often the preferred choice . The dual retention mechanism (hydrophobic interaction from the hexyl linker and π-π interactions from the phenyl rings) provides enhanced selectivity for the aromatic parent compound and its potential aromatic impurities, often leading to better resolution than a standard C18 column.
The mobile phase composition dictates the retention time and peak shape of the analytes.
-
Organic Modifier (Solvent B): Acetonitrile (ACN) is generally preferred over methanol for this analysis. ACN has a lower viscosity, allowing for higher efficiency, and its π-system is less likely to interfere with the desired π-π interactions between the analyte and a phenyl-based stationary phase.[15]
-
Aqueous Phase (Solvent A) and pH: The basic nitrogen atom in the quinoline ring (pKa ≈ 4.9) means that the compound's charge state is highly dependent on pH.
-
Low pH (e.g., pH 2-3): At this pH, the quinoline nitrogen is protonated, resulting in a positively charged molecule. This typically leads to sharp, symmetrical peaks as it prevents silanol interactions on the silica support. Using a buffer or acidifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is standard practice.
-
Neutral pH: This is generally avoided as it can lead to poor peak shape and variable retention.
-
Expert Rationale: An acidic mobile phase (pH 2.5-3.5) using 0.1% formic acid in both water and acetonitrile is recommended. Formic acid is volatile and LC-MS compatible, making it a versatile choice should mass spectrometry be used for peak identification.[3] This pH ensures consistent protonation of the quinoline nitrogen, leading to robust and reproducible chromatography.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Fig 1: Logical workflow for HPLC method development." fontname="Arial" fontsize="10" }
A Validated Protocol for Purity Determination
This protocol describes a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis, in accordance with ICH guidelines.[17][18]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 15 min; hold at 80% B for 2 min; return to 30% B over 1 min; equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detector | Diode Array Detector (DAD) |
| Detection λ | 230 nm (or determined λmax) |
| Diluent | Acetonitrile |
-
Standard Preparation (0.5 mg/mL): Accurately weigh ~25 mg of 7-(Bromomethyl)quinoline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Sample Preparation (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard.
-
System Suitability Solution: Use the Standard Preparation.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (70:30 A:B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Testing (SST):
-
Make five replicate injections of the System Suitability Solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area and retention time.[10]
-
-
-
Analysis: Inject the diluent (as a blank), followed by the sample solution in duplicate.
-
Purity Calculation: Determine the area percent purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
dot graph ER { bgcolor="#F1F3F4" node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, len=2.0];
} caption { label="Fig 2: Relationship of product to key process impurities." fontname="Arial" fontsize="10" }
Data and Performance Comparison
To illustrate the importance of column selection, the following table presents hypothetical data from the analysis of a synthesized 7-(bromomethyl)quinoline sample containing its primary hydrolysis impurity, 7-(hydroxymethyl)quinoline.
| Parameter | Method 1: Phenyl-Hexyl Column | Method 2: C18 Column | ICH Acceptance Criteria |
| Resolution (Rs) between Product & Impurity | 2.8 | 1.3 | > 2.0 |
| Product Peak Tailing Factor (Tf) | 1.1 | 1.6 | ≤ 1.5 |
| Product Peak Theoretical Plates (N) | 8500 | 4200 | > 2000 |
| Calculated Purity (%) | 98.5% | 99.2% (Inaccurate due to co-elution) | N/A |
Analysis of Results:
The data clearly demonstrates the superiority of the Phenyl-Hexyl column for this specific separation.
-
Resolution: Method 1 provides excellent baseline resolution (Rs > 2.0) between the product and its key impurity, which is critical for accurate quantitation.[10] Method 2 fails to achieve adequate separation, leading to an overestimation of the product's purity.
-
Peak Shape: The Phenyl-Hexyl column yields a much more symmetrical peak (Tf = 1.1) and higher efficiency (N = 8500), indicating better chromatographic performance.
This comparative data underscores the causality behind the choice of a Phenyl-Hexyl stationary phase: its unique selectivity is essential for developing a trustworthy, stability-indicating method capable of accurately reporting the purity of 7-(bromomethyl)quinoline derivatives.
Conclusion
The successful purity assessment of 7-(bromomethyl)quinoline derivatives by HPLC is contingent upon a method development strategy that directly addresses the analyte's chemical properties. While a standard C18 column may seem like a universal starting point, a Phenyl-Hexyl stationary phase provides superior selectivity through π-π interactions, enabling the critical resolution of the active compound from its primary hydrolysis degradant and other process-related impurities. By pairing this column with an optimized acidic mobile phase and adhering to a self-validating protocol that includes rigorous system suitability testing, researchers can ensure the generation of accurate, reproducible, and defensible purity data essential for advancing drug development programs.
References
- Benchchem. A Validated HPLC Method for Purity Assessment of Isoquinoline-6-carbonyl Chloride: A Comparative Guide.
- Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (Source not further specified in search results).
- Smolecule. Buy 7-(Bromomethyl)quinoline | 769100-08-5.
- PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
- Benchchem. Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis.
- Impactfactor. A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design.
- LCGC International. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
- Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.
- PubMed Central (PMC). Prescribed drugs containing nitrogen heterocycles: an overview.
- Waters Knowledge Base. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
- European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2)....
- Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation.
- TSI Journals. Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas.
- PubMed. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.
- Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed Central (PMC). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- ACS Publications. Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
- ICH. Quality Guidelines.
- Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- ResearchGate. The Research of General Reaction: Synthesis of Erythromycin Derivatives Impurities about N-demonomethyl Compounds.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
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- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. japsonline.com [japsonline.com]
- 11. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. chromatographyonline.com [chromatographyonline.com]
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- 16. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
Technical Assessment: Stability of 7-(Bromomethyl)quinoline Derivatives Under Physiological Conditions
Executive Summary: The Electrophile's Dilemma
In drug discovery and chemical biology, 7-(Bromomethyl)quinoline (7-BMQ) derivatives occupy a precarious niche. They serve as potent electrophilic "warheads" for covalent inhibition and as fluorogenic labeling reagents for carboxylic acids. However, their utility is strictly limited by their intrinsic instability in physiological environments.
This guide provides a technical comparison of 7-BMQ against its structural analogs, focusing on the kinetic trade-offs between reactivity (desired for target engagement) and hydrolytic stability (required for bioavailability). We analyze the degradation pathways driven by the benzylic bromide moiety and provide validated protocols for assessing their half-life (
Mechanistic Instability: Why 7-BMQ Degrades
The instability of 7-BMQ is not random; it is a predictable consequence of physical organic chemistry. The bromomethyl group at the 7-position is activated by two factors:
-
Leaving Group Ability: Bromide (
) is a weak base and an excellent leaving group, significantly more labile than chloride ( ). -
Benzylic Resonance: The transition state for nucleophilic substitution is stabilized by the aromatic quinoline ring. This lowers the activation energy for both
(unimolecular, carbocation-mediated) and (bimolecular, direct attack) reactions.
Under physiological conditions (pH 7.4, 37°C), 7-BMQ undergoes two primary degradation reactions:
-
Hydrolysis: Reaction with water to form 7-(hydroxymethyl)quinoline (inactive alcohol).
-
Thiolysis: Rapid alkylation of endogenous thiols, primarily Glutathione (GSH), leading to rapid clearance and potential toxicity.
Visualization: Degradation Pathways
The following diagram illustrates the competing pathways that dictate the fate of 7-BMQ in vivo.
Caption: Figure 1. Competing degradation pathways for 7-BMQ. Hydrolysis (
Comparative Analysis: Bromide vs. Alternatives
To optimize stability, researchers often explore analogs. The table below compares 7-BMQ with its Chloromethyl analog and Electron-Rich variants (e.g., Methoxy-substituted).
Table 1: Physicochemical Stability Profile
| Feature | 7-(Bromomethyl)quinoline | 7-(Chloromethyl)quinoline | Methoxy-Substituted 7-BMQ |
| Leaving Group | Bromide ( | Chloride ( | Bromide ( |
| Bond Strength | C-Br (~68 kcal/mol) | C-Cl (~81 kcal/mol) | C-Br (~68 kcal/mol) |
| Intrinsic Reactivity | High | Moderate | Very High |
| Hydrolysis Mechanism | Mixed | Predominantly | Dominant |
| Est. Aqueous | < 60 mins | > 24 hours | < 15 mins |
| GSH Reactivity | Rapid Alkylation | Slow Alkylation | Rapid Alkylation |
| Suitability | Acute Labeling / Chemical Probes | Sustained Target Engagement | Generally Unsuitable (Too labile) |
Expert Insight: While intuition suggests that adding electron-donating groups (like -OMe) might stabilize the molecule, in benzylic systems, they often accelerate hydrolysis . They stabilize the benzylic carbocation intermediate, facilitating the
Experimental Protocols for Stability Assessment
The following protocols are designed to be self-validating. The use of an internal standard (IS) is mandatory to correct for ionization variations in LC-MS.
Protocol A: Hydrolytic Stability (pH 7.4)
Objective: Determine the chemical half-life (
-
Stock Preparation: Dissolve test compound to 10 mM in DMSO.
-
Buffer Prep: Prepare 100 mM Phosphate Buffered Saline (PBS), pH 7.4. Pre-warm to 37°C.
-
Incubation:
-
Spike stock into PBS to reach 10 µM final concentration (0.1% DMSO).
-
Control: Spike into acetonitrile (ACN) to verify
signal.
-
-
Sampling:
-
At
min, remove 50 µL aliquots. -
Quench: Immediately add 200 µL ice-cold ACN containing Internal Standard (e.g., Warfarin or Tolbutamide).
-
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Protocol B: Glutathione (GSH) Reactivity Assay
Objective: Assess susceptibility to off-target alkylation (a proxy for toxicity).
-
Reaction Mix: Prepare 10 mM GSH in PBS (pH 7.4).
-
Initiation: Add test compound (10 µM) to the GSH solution.
-
Monitoring:
-
This reaction is often too fast for manual quenching.
-
Method: Direct injection or rapid quenching at short intervals (0.5, 1, 2, 5 min).
-
-
Readout: Monitor the disappearance of the parent mass and the appearance of the [M + 305]+ adduct (Parent - HBr + GSH).
Visualization: LC-MS Stability Workflow
Caption: Figure 2. Standardized workflow for assessing kinetic stability of electrophiles.
Data Interpretation & Decision Matrix
When analyzing your data, use the following criteria to determine the viability of your derivative.
| Parameter | Result Range | Interpretation | Action Item |
| PBS | < 30 min | Highly Unstable | Switch to Chloromethyl or sterically hinder the reaction site (e.g., |
| PBS | > 4 hours | Stable | Proceed to Plasma Stability testing. |
| GSH Adduct | > 50% in 5 min | High Toxicity Risk | High risk of haptenization/immune response. Re-design warhead. |
| Plasma | << PBS | Enzymatic Degradation | The quinoline ring is likely being metabolized (check for +16 Da oxidation peaks). |
Troubleshooting: "The Missing Mass"
If you observe rapid loss of parent compound but no hydrolysis product (alcohol) or GSH adduct:
-
Check Protein Binding: 7-BMQ may be covalently modifying albumin in the plasma/media. Perform an organic extraction (ACN precipitation) and check the pellet if possible, or assume covalent protein binding.
-
Check Solubility: Benzylic halides are lipophilic. Ensure the compound hasn't precipitated out of the aqueous buffer.
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol. Retrieved from
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9:4, 82-93.[3] Retrieved from
-
Gehringer, M., & Laufer, S. A. (2019). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. (Contextualized via ACS summary). Retrieved from
-
Current Protocols. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6):e419.[4] Retrieved from
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from
-
MDPI. (2025). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms. Retrieved from
Sources
Safety Operating Guide
Navigating the Disposal of 7-(Bromomethyl)quinoline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, the lifecycle of these chemicals extends beyond their use in experimentation; it encompasses their safe and compliant disposal. 7-(Bromomethyl)quinoline, a halogenated quinoline derivative, requires meticulous handling not only during its use but, just as critically, in its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-(Bromomethyl)quinoline, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of 7-(Bromomethyl)quinoline
The primary hazards associated with 7-(Bromomethyl)quinoline and its analogs are summarized in the table below. This information is synthesized from the SDS of related compounds and should be treated as the minimum safety standard.
| Hazard Category | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed. | Ingestion |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Dermal |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | Ocular |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Environmental Release |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 7-(Bromomethyl)quinoline and its waste with the utmost care. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential projectiles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents dermal contact and absorption. |
| Body Protection | A laboratory coat. For larger quantities, a chemical-resistant apron is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator if there is a risk of aerosolization or if handling outside of a fume hood. | Prevents inhalation of harmful vapors or dust. |
All handling of 7-(Bromomethyl)quinoline and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Disposal Protocol for 7-(Bromomethyl)quinoline
The disposal of 7-(Bromomethyl)quinoline must be managed as a regulated hazardous waste stream. The following protocol provides a systematic approach from the point of generation to final disposal.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Designate a specific hazardous waste container for 7-(Bromomethyl)quinoline waste.
-
Do not mix 7-(Bromomethyl)quinoline waste with other waste streams, particularly non-halogenated solvents or aqueous waste. Co-mingling can lead to complex and expensive disposal procedures and may pose safety risks.
-
Segregate solid and liquid waste .
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, clearly labeled, and sealed plastic bag or container.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing 7-(Bromomethyl)quinoline should be collected in a separate, dedicated liquid waste container.
-
Step 2: Waste Containerization
The integrity of the waste container is critical for preventing leaks and ensuring safe transport.
-
Select an appropriate container: Use a high-density polyethylene (HDPE) or glass container that is compatible with 7-(Bromomethyl)quinoline and any solvents used. The container must have a secure, leak-proof cap.
-
Inspect the container: Before use, ensure the container is free from cracks, and the lid seals tightly.
-
Leave adequate headspace: Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
Step 3: Waste Labeling
Accurate and complete labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete all fields on the label , including:
-
The words "Hazardous Waste"
-
The full chemical name: "7-(Bromomethyl)quinoline"
-
The concentration of the waste components
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 4: Storage of Waste
Proper storage of hazardous waste in the laboratory is crucial to prevent accidents and ensure regulatory compliance.
-
Store waste in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.
-
Ensure secondary containment: Place the waste container in a larger, chemically resistant container (secondary containment) to contain any potential leaks.
-
Store in a cool, dry, and well-ventilated area , away from heat sources and incompatible materials.
Step 5: Arranging for Disposal
The final disposal of 7-(Bromomethyl)quinoline must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.
-
Contact your institution's EHS department to schedule a pickup for the full waste container.
-
Never dispose of 7-(Bromomethyl)quinoline down the drain or in the regular trash. This is a direct violation of environmental regulations and poses a significant threat to the ecosystem.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 7-(Bromomethyl)quinoline.
Caption: Decision-making workflow for the safe disposal of 7-(Bromomethyl)quinoline.
The Rationale Behind Incineration
Incineration is the recommended disposal method for halogenated organic compounds like 7-(Bromomethyl)quinoline.[4][5][6] High-temperature incineration in a licensed facility ensures the complete destruction of the organic molecule, converting it into less harmful inorganic compounds.[5] These facilities are equipped with advanced flue gas scrubbing systems to neutralize and remove hazardous byproducts, such as hydrogen bromide, that are formed during combustion, thereby preventing their release into the atmosphere.[5]
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure to 7-(Bromomethyl)quinoline, immediate and appropriate action is critical.
-
Small Spills: For minor spills within a chemical fume hood, trained laboratory personnel wearing appropriate PPE can clean it up using an absorbent material. The contaminated absorbent material must then be disposed of as hazardous solid waste.
-
Large Spills: In the case of a large spill, evacuate the area immediately and secure it. Contact your institution's emergency response team or EHS department for assistance.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of 7-(Bromomethyl)quinoline, upholding the principles of laboratory safety and regulatory compliance.
References
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
